Ospemifene
Description
Properties
IUPAC Name |
2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClO2/c25-16-15-23(19-7-3-1-4-8-19)24(20-9-5-2-6-10-20)21-11-13-22(14-12-21)27-18-17-26/h1-14,26H,15-18H2/b24-23- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMKNAVTFCDUIE-VHXPQNKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)OCCO)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)OCCO)/CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101025426 | |
| Record name | Ospemifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble, Soluble in methanol, Soluble in ethanol | |
| Record name | Ospemifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ospemifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ethanol + water, White to off-white crystalline powder | |
CAS No. |
128607-22-7 | |
| Record name | Ospemifene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128607-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ospemifene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128607227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ospemifene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ospemifene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101025426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{4-[(1Z)-4-chloro-1,2-diphenylbut-1-en-1-yl]phenoxy}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OSPEMIFENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0P231ILBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ospemifene | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8281 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ospemifene's Mechanism of Action on Estrogen Receptors: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction: Ospemifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. This unique pharmacological profile allows it to function as an estrogen agonist in certain tissues, such as the vaginal epithelium and bone, while acting as an antagonist in others, like the breast. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's interaction with estrogen receptors (ERs), supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of key pathways and workflows.
Core Mechanism: Interaction with Estrogen Receptors
This compound's biological actions are mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, its effect is not uniformly agonistic or antagonistic but is dependent on the specific tissue, the conformation of the receptor-ligand complex, and the subsequent recruitment of co-regulatory proteins (co-activators or co-repressors). This differential gene regulation is the basis for its tissue-selective effects.
Binding Affinity to Estrogen Receptors
This compound binds to both ERα and ERβ. The half-maximal inhibitory concentration (IC50) for ERα is 0.8 μM and for ERβ is 1.7 μM, indicating a slightly higher affinity for ERα.[1]
| Receptor Subtype | IC50 (μM) |
| Estrogen Receptor α (ERα) | 0.8 |
| Estrogen Receptor β (ERβ) | 1.7 |
Tissue-Specific Effects of this compound
The clinical utility of this compound is derived from its distinct actions in various estrogen-responsive tissues.
Vaginal Epithelium: Agonist Activity
In the vaginal epithelium, this compound acts as an estrogen agonist, leading to the maturation of the vaginal mucosa and an increase in superficial cells, which alleviates symptoms of vulvovaginal atrophy (VVA).[2][3] Clinical trials have demonstrated significant improvements in the vaginal maturation index (VMI) and a reduction in vaginal pH.
Clinical Trial Data on Vaginal Effects (12-week treatment with 60 mg/day this compound vs. placebo):
| Parameter | This compound (Mean Change) | Placebo (Mean Change) | p-value |
| Superficial Cells (%) | +7.8 to +13.3 | +0.6 to +3.6 | <0.0001 |
| Parabasal Cells (%) | -23.7 to -34.6 | -1.9 to -4.2 | <0.0001 |
| Vaginal pH | -1.01 | -0.29 | <0.0001 |
Data compiled from multiple Phase 3 clinical trials.[4][5]
Uterus and Endometrium: Partial Agonist/Neutral Activity
This compound exhibits a weak estrogenic or neutral effect on the endometrium. While a slight increase in endometrial thickness has been observed in some studies, it is generally not considered clinically significant and is not associated with an increased risk of endometrial hyperplasia or carcinoma in studies up to one year.[6][7]
Endometrial Thickness Changes (60 mg/day this compound vs. placebo):
| Duration of Treatment | This compound (Mean Increase in mm) | Placebo (Mean Increase in mm) |
| 12 Weeks | 0.51 | 0.06 |
| 6 Months | 0.56 | 0.05 |
| 12 Months | 0.81 | 0.07 |
Data from a 52-week clinical trial.[6]
Bone: Agonist Activity
This compound demonstrates estrogenic effects on bone, which can contribute to the maintenance of bone mineral density (BMD).[3][8] Preclinical and clinical studies have shown that this compound reduces bone turnover markers, suggesting a protective effect against bone loss.[3][9][10]
Changes in Bone Turnover Markers (12-week treatment with 60 mg/day this compound vs. placebo):
| Bone Marker | This compound | Placebo | Finding |
| Bone Resorption Markers (e.g., CTX) | Significantly decreased | No significant change | This compound shows an anti-resorptive effect. |
| Bone Formation Markers (e.g., Osteocalcin) | Significantly decreased | No significant change | Consistent with reduced bone turnover. |
Findings from a phase 3 study.[9]
Breast Tissue: Antagonist Activity
In breast tissue, this compound acts as an estrogen antagonist.[11] This is a critical aspect of its safety profile, as it does not stimulate breast cell proliferation and may even have a protective effect. In vitro studies using human breast cancer cell lines (e.g., MCF-7) have demonstrated its anti-proliferative effects.[12]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's mechanism of action on estrogen receptors.
Experimental Workflow: Estrogen Receptor Binding Assay
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. obgproject.com [obgproject.com]
- 5. hcp.osphena.com [hcp.osphena.com]
- 6. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy, tolerability, and endometrial safety of this compound compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of this compound on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. erkenmenopoz.com [erkenmenopoz.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Ospemifene: A Technical Guide for Drug Development Professionals
Abstract
Ospemifene is a third-generation selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy due to menopause.[1][2] As a member of the triphenylethylene class, its unique tissue-specific profile—exerting estrogenic effects on the vagina and bone, anti-estrogenic effects in breast tissue, and neutral effects on the endometrium—is of significant interest for drug development.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, detailing the molecular interactions, experimental methodologies used for its characterization, and the impact of structural modifications on its biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the study of SERMs and related therapeutic agents.
Introduction: The Molecular Basis of this compound's Action
This compound, chemically known as (Z)-2-[4-(4-chloro-1,2-diphenylbut-1-enyl)phenoxy]ethanol, is a non-steroidal SERM.[5] Its biological effects are mediated through selective binding to the two estrogen receptor subtypes, ERα and ERβ.[3] this compound exhibits low micromolar inhibitory concentrations for both receptors, with an IC50 of 0.8 μM for ERα and 1.7 μM for ERβ.[6]
The defining characteristic of a SERM like this compound is its ability to function as either an agonist or an antagonist depending on the target tissue. This tissue selectivity is determined by three primary factors:
-
Estrogen Receptor Conformation: Upon binding, this compound induces a specific conformational change in the ER.
-
Co-regulator Protein Recruitment: The induced receptor conformation dictates the recruitment of a specific set of intracellular co-activator or co-repressor proteins.
-
Tissue-Specific Co-regulator Expression: Different tissues express varying levels of these co-regulator proteins, leading to a differential biological response.[7]
In tissues like the vagina, this compound binding promotes a receptor conformation that recruits co-activators, leading to the transcription of estrogen-responsive genes and resulting in an estrogenic (agonist) effect.[3] Conversely, in breast tissue, it promotes a conformation that favors co-repressor binding, blocking gene transcription and producing an anti-estrogenic (antagonist) effect.[3][4] This dual activity is crucial to its therapeutic profile, offering benefits while minimizing risks associated with traditional estrogen therapy.
Core Structure-Activity Relationships
The SAR of this compound is rooted in its triphenylethylene scaffold, a structure it shares with other well-known SERMs like tamoxifen.[1] The key to its mixed agonist/antagonist profile lies in the orientation of a bulky side chain, which sterically hinders the repositioning of helix 12 of the estrogen receptor's ligand-binding domain.[8] This prevention of an "agonist" conformation is a hallmark of triphenylethylene SERMs.[8]
Systematic modifications to the this compound structure have yielded insights into the chemical moieties responsible for its biological activity. Studies involving the synthesis of novel this compound analogs have demonstrated that altering the side chain can significantly impact potency and efficacy.
Quantitative SAR Data
The following tables summarize the quantitative data from studies on this compound and its synthetic analogs. The data is primarily derived from in vitro cytotoxicity assays against human breast cancer cell lines.
Table 1: In Vitro Activity of this compound and Reference SERMs
| Compound | Cell Line (ER Status) | GI₅₀ (μM) |
| This compound | MCF-7 (ER+) | 7.11 |
| MDA-MB-231 (ER-) | >100 | |
| Tamoxifen | MCF-7 (ER+) | 6.25 |
| MDA-MB-231 (ER-) | 12.5 |
Data sourced from Kaur G, et al. (2014).[9]
Table 2: In Vitro Activity of Novel this compound Analogs
| Compound ID | R Group Modification | Cell Line (ER Status) | GI₅₀ (μM) |
| 6 | 4-(2-Aminoethyl)morpholine | MCF-7 (ER+) | 1.87 |
| MDA-MB-231 (ER-) | 2.12 | ||
| 7 | 1-(2-Aminoethyl)piperidine | MCF-7 (ER+) | 2.50 |
| MDA-MB-231 (ER-) | 2.80 | ||
| 8 | 1-(2-Aminoethyl)pyrrolidine | MCF-7 (ER+) | 4.80 |
| MDA-MB-231 (ER-) | 10.5 |
Data and structures sourced from Kaur G, et al. (2014). GI₅₀ represents the concentration for 50% of maximal inhibition of cell growth.[9][10]
The key SAR insight from these analogs is that the introduction of cyclic amine moieties (morpholine, piperidine, pyrrolidine) at the terminus of the side chain significantly increases cytotoxic potency against the ER-positive MCF-7 breast cancer cell line compared to the parent this compound.[9][10] Notably, compounds 6 and 7 also demonstrated potent activity against the ER-negative MDA-MB-231 cell line, suggesting a mechanism of action that may not be solely dependent on the estrogen receptor.[9][11] Docking studies from this research indicated that analogs 6 , 7 , and 8 exhibited stronger binding affinities for both ERα and ERβ than this compound itself.[9]
Visualizing Molecular Pathways and Experimental Logic
Understanding the complex biological context of SAR studies requires clear visualization of the underlying processes. The following diagrams, rendered using Graphviz, illustrate the core signaling pathway of SERMs and a typical workflow for an SAR study.
Caption: General signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Caption: A typical experimental workflow for conducting SAR studies on SERMs.
Key Experimental Protocols
The characterization of this compound and its analogs relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for these essential experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-17β-estradiol.
-
Objective: To calculate the IC₅₀ (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) for this compound and its analogs.
-
Materials:
-
Receptor Source: Rat uterine cytosol prepared from ovariectomized Sprague-Dawley rats.[12]
-
Radioligand: [2,4,6,7,16,17-³H]-17β-estradiol (³H-E2).
-
Assay Buffer (TEDG): 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4.[12]
-
Separation Agent: Hydroxylapatite (HAP) slurry.
-
Non-specific Binding Control: Diethylstilbestrol (DES) or unlabeled 17β-estradiol at 100-fold excess.[12]
-
-
Procedure:
-
Cytosol Preparation: Uteri from ovariectomized rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged at 2,500 x g, and the resulting supernatant is ultracentrifuged at 105,000 x g for 60 minutes at 4°C. The final supernatant is the uterine cytosol containing the estrogen receptors.[12]
-
Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a single concentration of ³H-E2 (e.g., 0.5-1.0 nM), and increasing concentrations of the test compound (this compound or analog).[12]
-
Incubation: Incubate the tubes at 4°C for 16-20 hours to reach equilibrium.
-
Separation: Add ice-cold HAP slurry to each tube to adsorb the receptor-ligand complexes. Vortex and incubate on ice.
-
Washing: Wash the HAP pellet multiple times with buffer to remove unbound ligand.
-
Quantification: Elute the bound radioligand from the pellet and quantify using liquid scintillation counting.
-
-
Data Analysis: Plot the percentage of specific ³H-E2 binding against the log concentration of the competitor compound. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[12]
MCF-7 Cell Proliferation Assay
This assay measures the effect of a compound on the growth of the ER-positive MCF-7 human breast cancer cell line. It is used to determine whether a compound has estrogenic (stimulates proliferation) or anti-estrogenic (inhibits proliferation) activity.
-
Objective: To determine the GI₅₀ of this compound analogs and assess their functional estrogenic/anti-estrogenic activity.
-
Materials:
-
Cell Line: MCF-7 (ATCC #HTB-22).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Assay Medium: Phenol red-free EMEM supplemented with 5% charcoal-stripped FBS to remove endogenous estrogens.[13]
-
Detection Reagent: Crystal Violet stain or Sulforhodamine B (SRB).
-
-
Procedure:
-
Cell Culture: Maintain MCF-7 cells in standard culture medium. Prior to the assay (3-4 days), switch cells to the hormone-free assay medium.[13][14]
-
Seeding: Seed the cells into 96-well plates at a low density (e.g., 400-5000 cells/well) in assay medium and allow them to attach for 24 hours.[13]
-
Treatment: Replace the medium with fresh assay medium containing various concentrations of the test compounds. For anti-estrogenic assessment, co-treat with a low concentration of 17β-estradiol (e.g., 10 pM).
-
Incubation: Incubate the plates for 6-7 days, allowing for cell proliferation.[13]
-
Quantification: Terminate the assay by fixing the cells (e.g., with trichloroacetic acid for SRB). Stain the fixed cells with the appropriate dye (e.g., SRB or Crystal Violet). Solubilize the dye and measure the absorbance at a specific wavelength (e.g., 510 nm for SRB).
-
-
Data Analysis: The absorbance is directly proportional to the cell number. Plot the percentage of cell growth versus the log concentration of the test compound to determine the GI₅₀ (for inhibitors) or EC₅₀ (for stimulators).
In Vivo Rat Uterotrophic Assay
This "gold standard" in vivo assay assesses the estrogenic or anti-estrogenic properties of a substance by measuring its effect on uterine weight in rats.
-
Objective: To evaluate the estrogenic (uterotrophic) or anti-estrogenic (anti-uterotrophic) effect of a test compound in a whole-animal model.
-
Animal Model: Immature (21-22 day old) female rats or adult ovariectomized (OVX) rats. The OVX model is preferred to ensure low and stable endogenous estrogen levels.[2][15]
-
Procedure:
-
Animal Preparation: For the OVX model, allow at least 7 days post-surgery for uterine regression.[16]
-
Dosing: Administer the test compound (e.g., this compound) daily for three consecutive days via oral gavage or subcutaneous injection.[2]
-
Groups: Include a vehicle control group, a positive control group (e.g., 17α-ethinyl estradiol), and several dose groups for the test substance.[17] For anti-estrogenicity testing, co-administer the test compound with the positive control.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals.
-
Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record both the wet (blotted) and dry uterine weight.
-
-
Data Analysis: A statistically significant increase in uterine weight compared to the vehicle control indicates an estrogenic (agonist) effect. A significant decrease in the uterine weight of the co-treated group compared to the positive control group indicates an anti-estrogenic (antagonist) effect.[16]
Conclusion and Future Directions
The structure-activity relationship of this compound is a clear example of how subtle modifications to a triphenylethylene scaffold can fine-tune biological activity, leading to a clinically valuable tissue-specific profile. The core structure provides the necessary ER binding, while the side chain is the primary determinant of its agonist versus antagonist character. Research into novel analogs, such as those incorporating cyclic amine moieties, demonstrates the potential to enhance potency and even introduce new mechanisms of action, including activity in ER-negative cell lines.
For drug development professionals, the key takeaways are:
-
The triphenylethylene scaffold is a robust platform for developing SERMs.
-
The nature of the side chain is critical for modulating the agonist/antagonist profile and tissue selectivity.
-
A tiered screening approach, moving from in vitro binding and functional assays to in vivo models like the uterotrophic assay, is essential for characterizing novel SERMs.
Future research should focus on developing analogs with improved oral bioavailability and more refined tissue selectivity, particularly aiming for enhanced bone-agonistic effects and complete endometrial neutrality or antagonism. Continued exploration of the SAR of this compound and related compounds will undoubtedly pave the way for the next generation of safer and more effective SERMs for a range of hormone-related conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. epa.gov [epa.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. daneshyari.com [daneshyari.com]
- 10. pure.psu.edu [pure.psu.edu]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Discovery and Synthesis of Ospemifene: A Technical Guide
Ospemifene is a selective estrogen receptor modulator (SERM) approved for the treatment of moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause.[1][2][3][4] As a non-hormonal, orally administered therapy, it represents a significant advancement in postmenopausal women's health.[5][6] This technical guide provides an in-depth overview of the discovery, development, and chemical synthesis of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Development Timeline
This compound, a triphenylethylene derivative structurally similar to tamoxifen and toremifene, is one of the major metabolites of toremifene.[5][6] Its development journey began with initial investigations into its potential for treating postmenopausal osteoporosis and preventing breast cancer.[6] However, early clinical trials revealed a pronounced estrogenic effect on the vaginal epithelium, which redirected its developmental focus to the treatment of VVA.[6][7]
The development and commercialization of this compound involved several key entities. The initial development was conducted by Hormos Medical Ltd., which later became part of QuatRx Pharmaceuticals.[1][8] In 2010, QuatRx Pharmaceuticals entered into a worldwide license agreement with Shionogi & Co., Ltd. for the clinical development and marketing of this compound.[1][9][10]
A summary of the key milestones in the development of this compound is presented below:
-
January 19, 2005: A patent for a solid dosage form of this compound was filed by Hormos Medical Ltd.[1]
-
January 3, 2008: QuatRx Pharmaceuticals announced positive results from a pivotal Phase 3 study for the treatment of postmenopausal vulvovaginal atrophy.[11]
-
March 1, 2010: QuatRx Pharmaceuticals licensed worldwide marketing rights for this compound to Shionogi & Co., Ltd.[9]
-
April 26, 2012: A New Drug Application (NDA) was submitted to the U.S. Food and Drug Administration (FDA).[1]
-
February 26, 2013: this compound was approved by the FDA for the treatment of moderate to severe dyspareunia due to menopause.[1][3]
-
January 2015: this compound (as Senshio) was approved by the European Commission.[1]
Chemical Synthesis of this compound
Several synthetic routes for this compound have been described in the patent literature.[2][12][13][14][15][16] One common approach involves the coupling of key intermediates to form the characteristic triphenylethylene scaffold. A generalized synthetic scheme is outlined below.
Experimental Protocol: A Representative Synthesis
The following is a representative, multi-step protocol for the synthesis of this compound, adapted from publicly available patent literature.[12][14]
Step 1: Synthesis of 2-(4-(2-Phenylacetyl)phenoxy)ethyl pivalate
To a solution of 2-phenoxyethanol in dichloromethane, triethylamine and pivaloyl chloride are added at low temperature (0-5 °C) to protect the hydroxyl group. The resulting 2-phenoxyethyl pivalate is then subjected to a Friedel-Crafts acylation with phenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 2-(4-(2-phenylacetyl)phenoxy)ethyl pivalate.
Step 2: Synthesis of (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate
2-(4-(2-Phenylacetyl)phenoxy)ethyl pivalate is dissolved in a suitable solvent such as toluene. A phase-transfer catalyst (e.g., tetrabutylammonium hydrogensulfate) and a strong base (e.g., 50% NaOH solution) are added. 1-Bromo-2-chloroethane is then added dropwise to the vigorously stirred mixture to introduce the chloroethyl side chain. The resulting intermediate is then reacted with a phenyl Grignard reagent (phenylmagnesium chloride) in an appropriate solvent like tetrahydrofuran (THF). This is followed by treatment with hydrochloric acid to yield the protected this compound, (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate.
Step 3: Deprotection to Yield this compound
The pivaloyl protecting group is removed from (Z)-2-(4-(4-Chloro-1,2-diphenylbut-1-en-1-yl)phenoxy)ethyl pivalate. This can be achieved by hydrolysis with a base such as sodium hydroxide in a mixture of THF, methanol, and water, or by reductive cleavage using a reducing agent like lithium aluminum hydride in toluene.[12] The crude this compound is then purified by crystallization from a suitable solvent system, such as aqueous methanol, to yield the final product.[12]
More recently, a more efficient, two-step synthesis has been developed, which involves two coupling steps starting from commercially available raw materials and minimizes the use of solvents and purification steps.[17]
Mechanism of Action and Signaling Pathways
This compound's pharmacological effects are mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ).[3][18][19] It exhibits a tissue-specific mix of estrogenic (agonist) and antiestrogenic (antagonist) effects.[5][18][20]
-
Vaginal Epithelium (Agonist Effect): In the vaginal tissue, this compound acts as an estrogen agonist.[6] This leads to the maturation of the vaginal epithelium, characterized by an increase in superficial cells and a decrease in parabasal cells, a reduction in vaginal pH, and improved vaginal lubrication.[21][22] This agonistic activity is confirmed by the upregulation of progesterone receptors in the vaginal epithelium and stroma.[19]
-
Breast Tissue (Antagonist Effect): In breast tissue, this compound exhibits an antiestrogenic effect.[23] It has been shown to inhibit the proliferation of estrogen-sensitive breast cancer cells (MCF-7) in vitro and opposes estradiol-stimulated proliferation in normal human breast tissue explants.[7][19]
-
Endometrium (Neutral to Weak Agonist Effect): this compound has a generally neutral to weakly agonistic effect on the endometrium.[5][6] While some studies have shown a small increase in endometrial thickness, this was not associated with cellular proliferation, and no increased risk of endometrial hyperplasia or cancer has been observed in clinical trials up to 52 weeks.[24]
-
Bone (Agonist Effect): this compound demonstrates an estrogenic effect on bone, which can help to reduce bone turnover and may have a positive impact on bone mineral density.[3][18][23][25]
The following diagram illustrates the proposed signaling pathway of this compound in different tissues.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical and Pharmacological Data
| Parameter | Value | Species/System | Reference |
| ERα Binding Affinity (IC50) | 0.8 µM | Human | [3] |
| ERβ Binding Affinity (IC50) | 1.7 µM | Human | [3] |
| ED50 (Vaginal Epithelial Height) | 0.39 mg/kg/day | Ovariectomized Rat | [6][19] |
| ED50 (Vaginal Weight) | 0.48 mg/kg/day | Ovariectomized Rat | [6] |
Table 2: Phase 3 Clinical Trial Efficacy Data (12 weeks, 60 mg/day vs. Placebo)
| Endpoint | This compound (LS Mean Change) | Placebo (LS Mean Change) | p-value | Reference |
| Percentage of Parabasal Cells | -23.7% | -1.9% | <0.0001 | [21] |
| Percentage of Superficial Cells | +7.8% | +0.6% | <0.0001 | [21] |
| Vaginal pH | -1.01 | -0.29 | <0.0001 | [21] |
| Vaginal Dryness Severity Score | -1.29 | -0.91 | <0.0001 | [22] |
| Dyspareunia Severity Score | -1.55 | -1.21 | 0.0004 | [21] |
LS Mean: Least Squares Mean
Table 3: Endometrial Thickness in Clinical Trials (60 mg/day)
| Time Point | Mean Increase from Baseline (mm) | Reference |
| 12 Weeks | 0.51 | [24] |
| 6 Months | 0.56 | [24] |
| 12 Months | 0.81 | [24] |
Clinical Trial Workflow
The efficacy and safety of this compound were established in a series of Phase 2 and 3 clinical trials. A typical Phase 3 trial design is depicted in the workflow diagram below.
Conclusion
This compound represents a targeted, non-hormonal therapeutic option for postmenopausal women experiencing vulvovaginal atrophy. Its discovery and development pathway highlight the importance of elucidating tissue-specific pharmacological effects. The chemical synthesis of this compound has evolved to more efficient processes, and its mechanism of action as a SERM with a unique profile of agonist and antagonist activities is well-supported by preclinical and clinical data. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in understanding the core scientific principles behind this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. WO2016110805A1 - Process for preparation of this compound - Google Patents [patents.google.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Osphena (this compound) FDA Approval History - Drugs.com [drugs.com]
- 5. This compound: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shionogi, QuatRx Pharma Enter Into License Agreement To Market this compound - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. fiercebiotech.com [fiercebiotech.com]
- 12. US9321712B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. WO2014060639A1 - A process for the preparation of this compound - Google Patents [patents.google.com]
- 15. medkoo.com [medkoo.com]
- 16. patents.justia.com [patents.justia.com]
- 17. pharmtech.com [pharmtech.com]
- 18. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Vaginal effects of this compound in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Experience with this compound in patients with vulvar and vaginal atrophy and a history of breast cancer: case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. hcp.osphena.com [hcp.osphena.com]
- 23. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
In-Vitro Characterization of Ospemifene's Agonist and Antagonist Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects. This unique pharmacological profile makes it a subject of significant interest for various therapeutic applications. Understanding its in-vitro characteristics is fundamental to elucidating its mechanism of action and predicting its clinical efficacy and safety. This technical guide provides a comprehensive overview of the in-vitro methods used to characterize the agonist and antagonist properties of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Data Presentation: Quantitative In-Vitro Characterization of this compound
The following tables summarize the key quantitative parameters that define this compound's interaction with estrogen receptors (ER) and its effects on cellular processes.
| Parameter | Estrogen Receptor α (ERα) | Estrogen Receptor β (ERβ) | Reference |
| Binding Affinity (Ki) | 380 nM | 410 nM | [1] |
| IC50 | 0.8 µM | 1.7 µM | [2] |
Table 1: Estrogen Receptor Binding Affinity of this compound. The binding affinity of this compound to ERα and ERβ is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50). These values indicate a comparable affinity of this compound for both estrogen receptor subtypes.
| Cell Line | Assay Type | Endpoint | This compound Effect | Quantitative Data | Reference |
| MCF-7 (ERα-positive breast cancer) | Proliferation Assay | Cell Growth | Antagonistic/Inhibitory | Dose-dependent inhibition observed at concentrations from 0.1 to 10 µM. At 10 µM, cell growth was 56.4% of the control. | [1][3] |
| MDA-MB-231 (ER-negative breast cancer) | Proliferation Assay | Cell Growth | No significant effect | - | [3] |
| Rat Mammary Cells | Estrogen-Induced Responses | Cell Proliferation | Antagonistic | Dose-dependent inhibition of estrogen-induced cell proliferation. | [4] |
Table 2: Effects of this compound on Cell Proliferation. This table outlines the anti-proliferative effects of this compound in estrogen receptor-positive breast cancer cell lines, highlighting its antagonistic activity in this context.
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below to enable replication and further investigation.
Estrogen Receptor Competitive Binding Assay
This assay determines the binding affinity of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.
Materials:
-
Purified recombinant human ERα and ERβ
-
[³H]-estradiol
-
Binding buffer (e.g., Tris-based buffer with additives to stabilize the receptor)
-
Glass fiber filters
-
Scintillation cocktail and counter
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a series of dilutions of this compound.
-
In assay tubes, combine a fixed concentration of the respective estrogen receptor subtype, a fixed concentration of [³H]-estradiol, and varying concentrations of this compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound [³H]-estradiol.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol).
-
Calculate the Ki value using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
This assay quantifies the ability of this compound to act as an agonist or antagonist of ER-mediated gene transcription.
Materials:
-
A suitable cell line that does not endogenously express ERs (e.g., HEK293, HeLa) or an ER-positive cell line (e.g., MCF-7).
-
Expression plasmids for human ERα or ERβ.
-
A reporter plasmid containing multiple copies of the estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid expressing a different reporter (e.g., β-galactosidase) for normalization of transfection efficiency.
-
Transfection reagent.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
Test compound (this compound).
Procedure:
-
Co-transfect the cells with the ER expression plasmid, the ERE-luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with varying concentrations of this compound alone (to assess agonist activity) or in combination with a fixed concentration of estradiol (to assess antagonist activity).
-
Include appropriate controls: vehicle control, estradiol-only control.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the luciferase and control reporter activities.
-
Normalize the luciferase activity to the control reporter activity.
-
For agonist activity, plot the normalized luciferase activity against the this compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of estradiol-induced luciferase activity against the this compound concentration to determine the IC50 value.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of ER-positive breast cancer cells.
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-stripped FBS to remove endogenous steroids.
-
A method for quantifying cell number (e.g., crystal violet staining, MTT assay, or direct cell counting).
-
Test compound (this compound).
Procedure:
-
Seed MCF-7 cells in multi-well plates in regular growth medium.
-
After cell attachment, switch to a medium containing charcoal-stripped FBS to create a low-estrogen environment.
-
Treat the cells with a range of concentrations of this compound.
-
Include a vehicle control and a positive control (estradiol) to confirm the estrogen-responsiveness of the cells.
-
Incubate the cells for a period of 4 to 6 days, allowing for multiple cell divisions.[1]
-
At the end of the incubation period, quantify the cell number using the chosen method.
-
Calculate the percentage of cell growth inhibition relative to the vehicle control for each this compound concentration.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value for cell proliferation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the in-vitro characterization of this compound.
Caption: this compound's dual agonist/antagonist signaling pathway.
Caption: Workflow for an ERE-luciferase reporter gene assay.
Caption: Tissue-selective co-regulator recruitment by this compound-ER complex.
Conclusion
The in-vitro characterization of this compound reveals its complex nature as a selective estrogen receptor modulator. Its comparable binding affinity for ERα and ERβ, coupled with its tissue-dependent agonist and antagonist activities, underscores the importance of a multi-faceted experimental approach. The data presented in this guide, along with the detailed protocols, provide a solid foundation for researchers to further investigate the molecular mechanisms of this compound and to explore its therapeutic potential in various physiological and pathological contexts. The provided visualizations offer a clear conceptual framework for understanding the intricate signaling pathways and experimental workflows involved in its characterization.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Ospemifene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacology of ospemifene, a selective estrogen receptor modulator (SERM), in various animal models. The data presented herein summarizes the key findings on its tissue-selective effects, pharmacokinetics, and the experimental protocols utilized in these foundational studies.
Core Pharmacological Profile
This compound is a triphenylethylene derivative that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] Its pharmacological activity is mediated through its binding to estrogen receptors alpha (ERα) and beta (ERβ).[2][3] The preclinical data from animal models, primarily in ovariectomized (OVX) rodents, have been pivotal in characterizing its profile as a SERM and have shown to be highly predictive of its clinical effects in postmenopausal women.[4]
Data Presentation: Quantitative Effects of this compound in Animal Models
The following tables summarize the key quantitative data from preclinical studies of this compound in various animal models.
Table 1: Effects of this compound on Vaginal Tissue in Ovariectomized (OVX) Rats
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |
| Vaginal Weight | OVX Sprague-Dawley Rats | 10 mg/kg/day | 2 weeks | Increased vaginal weight, more effective than raloxifene. | [4] |
| Vaginal Epithelial Height | OVX Sprague-Dawley Rats | 0.39 mg/kg/day (ED50) | 2 weeks | Dose-dependent increase, with a magnitude similar to 17α-ethinyl estradiol (EE2). | [4] |
| Vaginal Epithelial Histology | OVX Sprague-Dawley Rats | 10 mg/kg/day | 2 weeks | Increased number of epithelial cell layers and mucification, without the cornification seen with EE2. | [4] |
| Progesterone Receptor (PR) Expression | OVX Sprague-Dawley Rats | Not specified | Not specified | Upregulation of PR in vaginal epithelium and stroma, confirming estrogenic activity. | [4] |
Table 2: Effects of this compound on Bone in Ovariectomized (OVX) Rats
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |
| Bone Mineral Density (BMD) | OVX Rats | 1, 5, 25 mg/kg/day | 52 weeks | Significantly increased trabecular BMD of the distal femur and proximal tibia. | [5] |
| Bone Mineral Content (BMC) | OVX Rats | 25 mg/kg/day | 51 weeks | Significantly increased distal femur BMC. | [5] |
| Trabecular Bone Volume | OVX Rats | 10 mg/kg/day | 4 weeks | Prevented OVX-induced bone loss and increased trabecular bone volume. | [5] |
| Bone Resorption Markers | OVX Rats | 10 mg/kg/day | 4 weeks | Decreased bone resorption, with effects similar to raloxifene and droloxifene. | [5] |
| Osteoclast Number | OVX Rats | 3 and 10 mg/kg/day | Not specified | Significantly inhibited OVX-induced increases in osteoclast number. | [5] |
Table 3: Effects of this compound on Uterine Tissue in Ovariectomized (OVX) Rats
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |
| Uterine Weight | OVX Rats | 10 mg/kg/day | 2 weeks | Less pronounced effect on uterine weight compared to its effect on vaginal weight. | [4] |
| Endometrial Histology | OVX Rats | Not specified | Not specified | No induction of endometrial hyperplasia in animal models. | [3] |
Table 4: Effects of this compound on Mammary Gland Tissue in Animal Models
| Parameter | Animal Model | This compound Dose | Duration | Key Findings | Reference(s) |
| Cell Proliferation (BrdU staining) | OVX Sprague-Dawley Rats | Not specified | 6, 9, and 28 days | No substantial induction of 5-bromo-2-deoxyuridine staining compared to OVX controls. | [6] |
| Mammary Gland Morphology | OVX Sprague-Dawley Rats | Not specified | 6, 9, and 28 days | No alteration in the morphology of the mammary glands. | [6] |
| Mammary Tumor Incidence | DMBA-induced Sencar Mice | 50 mg/kg/day | 37 weeks | Greatly reduced the incidence of mammary carcinomas, similar to tamoxifen. | [7] |
| Mammary Tumor Growth | DMBA-induced Sencar Mice | 1, 10, 50 mg/kg | Not specified | Dose-dependent inhibition of tumor growth. | [7] |
Table 5: Pharmacokinetics of this compound in Animal Models
| Parameter | Animal Model | Key Findings | Reference(s) |
| Absorption | Rats, Monkeys | Rapidly but poorly absorbed. | [2] |
| Distribution | Rats, Monkeys | Widely distributed. | [2] |
| Protein Binding | All species | Highly protein bound. | [2] |
| Metabolism | Mice, Rats, Monkeys | Extensively metabolized in the liver, primarily by CYP enzymes. The major metabolite is 4-hydroxythis compound. | [2][8] |
| Excretion | Rats, Monkeys | Predominantly through the feces. | [2] |
| Elimination Half-life | Rhesus Macaques | Approximately 22 hours. | [9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical evaluation of this compound are provided below.
Ovariectomized (OVX) Rat Model of Menopause
Objective: To create an animal model that mimics the hypoestrogenic state of menopause to study the effects of SERMs.
Protocol:
-
Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 8-10 weeks of age.[10]
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail administered intraperitoneally).[10]
-
Surgical Procedure:
-
Make a small dorsal midline skin incision caudal to the rib cage.
-
Bluntly dissect the underlying muscle to locate the ovaries, which are situated in a fat pad.
-
Ligate the uterine horn and associated blood vessels below the ovary.
-
Excise the ovary.
-
Repeat the procedure for the contralateral ovary.
-
Suture the muscle and skin layers.[11]
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery. Allow a recovery period of at least two weeks before initiating treatment to ensure depletion of endogenous estrogens.[12]
-
Sham Control: A sham-operated control group should be included, where the animals undergo the same surgical procedure without the removal of the ovaries.[12]
Assessment of Vaginal Epithelial Thickness and Histology
Objective: To evaluate the estrogenic effects of this compound on the vaginal epithelium.
Protocol:
-
Tissue Collection: At the end of the treatment period, euthanize the animals and carefully dissect the entire vagina.
-
Fixation: Fix the vaginal tissue in 10% neutral buffered formalin for 24-48 hours.[13]
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick cross-sections of the mid-vaginal region using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei and eosin to stain the cytoplasm. This allows for the assessment of overall morphology and measurement of epithelial thickness.[14]
-
Periodic Acid-Schiff (PAS) Staining: To visualize mucification, use PAS stain, which stains glycogen and mucins magenta.[13]
-
-
Microscopy and Analysis: Examine the stained sections under a light microscope. Measure the epithelial thickness from the basal layer to the luminal surface at multiple points using calibrated imaging software.[14]
Uterine Weight Measurement (Uterotrophic Assay)
Objective: To assess the estrogenic or anti-estrogenic effects of this compound on the uterus.
Protocol:
-
Tissue Collection: Following euthanasia, carefully dissect the uterus, trimming away any adhering fat and connective tissue.
-
Blotting: Gently blot the uterus on filter paper to remove excess fluid.
-
Weighing: Immediately weigh the wet uterus on an analytical balance.
-
Data Normalization: The uterine weight is often expressed as a ratio to the animal's body weight to account for variations in animal size.[15][16]
Bone Mineral Density (BMD) Measurement
Objective: To determine the effect of this compound on bone mass in an OVX model of osteoporosis.
Protocol:
-
BMD Measurement:
-
Use dual-energy X-ray absorptiometry (DXA) to measure the BMD of specific skeletal sites, such as the femur and lumbar vertebrae.[17]
-
Anesthetize the animals and position them on the DXA scanner according to the manufacturer's instructions.
-
Perform scans at baseline and at the end of the treatment period.[1]
-
-
Data Analysis: Analyze the DXA images to determine the BMD (g/cm²) and bone mineral content (g) for the regions of interest.[2]
Mammary Gland Whole-Mount Analysis
Objective: To evaluate the gross morphological effects of this compound on mammary gland development and branching.
Protocol:
-
Tissue Collection: At necropsy, carefully dissect the entire fourth (inguinal) mammary gland.
-
Mounting: Spread the gland flat on a glass microscope slide.[6]
-
Fixation: Fix the whole mount in a solution such as Carnoy's fixative (ethanol, chloroform, glacial acetic acid) for several hours to overnight.[5]
-
Staining:
-
Rehydrate the tissue through a descending series of ethanol.
-
Stain with carmine alum solution overnight to visualize the epithelial ducts.[5]
-
-
Dehydration and Clearing:
-
Dehydrate the stained gland through an ascending series of ethanol.
-
Clear the tissue in xylene until it becomes translucent.[6]
-
-
Mounting and Analysis: Mount the cleared whole mount with a coverslip using a permanent mounting medium. Examine under a stereomicroscope to assess ductal branching, terminal end buds, and overall glandular architecture.[18]
Immunohistochemistry for Progesterone Receptor (PR)
Objective: To detect the expression of progesterone receptor, an estrogen-regulated gene, as a marker of estrogenic activity.
Protocol:
-
Tissue Preparation: Use paraffin-embedded sections of the target tissue (e.g., vagina, uterus).
-
Antigen Retrieval: Deparaffinize and rehydrate the sections. Perform antigen retrieval to unmask the epitope, typically by heating the slides in a citrate buffer solution.[19]
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific antibody binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary monoclonal or polyclonal antibody specific for the progesterone receptor.[7]
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody that binds to the primary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Visualize the antibody binding using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[19]
-
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate, clear, and mount the slides.[19]
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of PR staining in the cell nuclei.
7,12-Dimethylbenz[a]anthracene (DMBA)-Induced Mammary Tumor Model in Mice
Objective: To induce mammary tumors in mice to evaluate the potential chemopreventive effects of this compound.
Protocol:
-
Animal Model: Use a susceptible mouse strain, such as Sencar or BALB/c mice.[3][4]
-
Carcinogen Administration:
-
Treatment: Begin administration of this compound or vehicle control concurrently with or after the DMBA treatment period and continue for the duration of the study.
-
Tumor Monitoring: Palpate the mice weekly to detect the appearance of mammary tumors. Measure the tumor size with calipers.
-
Endpoint: At the end of the study, euthanize the mice, and dissect the tumors for weighing and histological analysis to confirm the tumor type (e.g., carcinoma).[20]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action and tissue-selective effects.
Experimental Workflow for Preclinical Evaluation of this compound in OVX Rats
Caption: General experimental workflow for this compound studies in OVX rats.
Logical Relationship of this compound's Tissue-Selective Effects
Caption: Tissue-selective agonist and antagonist effects of this compound.
References
- 1. Bone Mineral Density Changes after Ovariectomy in Rats as an Osteopenic Model : Stepwise Description of Double Dorso-Lateral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different properties of mammary carcinogenesis induced by two chemical carcinogens, DMBA and PhIP, in heterozygous BALB/c Trp53 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethylbenz(a)anthracene-induced mammary tumorigenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantifying Branching Density in Rat Mammary Gland Whole-mounts Using the Sholl Analysis Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. case.edu [case.edu]
- 7. Immunocytochemical localization of progesterone receptor in the reproductive tract of adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Performing Vaginal Lavage, Crystal Violet Staining, and Vaginal Cytological Evaluation for Mouse Estrous Cycle Staging Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Population pharmacokinetics of this compound and safety evaluation of pharmacokinetic alterations caused by intrinsic and extrinsic factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experimental model of menopausal genitourinary syndrome: Ovariectomy and vaginectomy protocols in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. excli.de [excli.de]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Experimental Analysis of Vaginal Laxity in Rats Treated With a Combination of Er:YAG Fractional Lasers and AMSC-MP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. epa.gov [epa.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. biocare.net [biocare.net]
- 20. DMBA-induced tumour susceptibility [bio-protocol.org]
Ospemifene's Influence on Gene Expression in Target Tissues: A Technical Guide
Executive Summary: Ospemifene, a third-generation selective estrogen receptor modulator (SERM), exhibits tissue-specific estrogen agonist and antagonist effects, making it a unique therapeutic agent for postmenopausal conditions such as vulvovaginal atrophy (VVA) and dyspareunia. Its mechanism of action is rooted in its differential binding to estrogen receptors (ERα and ERβ) in various tissues, leading to the recruitment of distinct co-regulator proteins and subsequent modulation of target gene expression. This guide provides an in-depth analysis of this compound's effects on gene expression in key target tissues, including the vagina, endometrium, bone, and breast. It summarizes quantitative data, details common experimental protocols for gene expression analysis, and visualizes the underlying molecular pathways and workflows.
Mechanism of Action: A Tissue-Selective Approach
This compound's biological effects are mediated through its interaction with intracellular estrogen receptors, ERα and ERβ, which function as ligand-inducible transcription factors.[1][2][3] Upon binding, the this compound-ER complex undergoes a conformational change. This new conformation determines the binding of specific co-activator or co-repressor proteins, which in turn dictates whether the expression of target genes is activated or inhibited.[3] This tissue-specific recruitment of co-regulators is the molecular basis for this compound's mixed agonist/antagonist profile.[1][3] For instance, in the vaginal epithelium, the complex primarily recruits co-activators, mimicking the effects of estrogen, while in breast tissue, it may preferentially recruit co-repressors, leading to an anti-estrogenic effect.[1][4]
Effects on Gene Expression in Target Tissues
Vaginal Epithelium: Estrogen Agonist Activity
In postmenopausal women, this compound acts as an estrogen agonist in the vaginal tissue.[1] This agonistic activity stimulates the proliferation and maturation of the vaginal epithelium, leading to an increase in superficial cells, a decrease in parabasal cells, and a reduction in vaginal pH.[4][5] Studies have shown a significant increase in Ki-67, a marker of cellular proliferation, in the basal layers of the vaginal mucosa following this compound treatment.[4] This restores the thickness, elasticity, and lubrication of the vaginal tissue, alleviating symptoms of VVA.[1]
Endometrium: A Neutral Profile
Unlike traditional estrogen therapy, this compound exhibits a mixed agonist/antagonist or neutral effect on the endometrium.[1] Clinical trials of up to 52 weeks have demonstrated that this compound does not significantly stimulate endometrial proliferation, thereby minimizing the risk of endometrial hyperplasia or carcinoma.[4][6] This favorable safety profile is a key differentiator from unopposed estrogen therapies.[1]
Bone: A Protective Agonist Effect
This compound displays estrogenic (agonist) effects on bone tissue.[2][6] It interacts with osteoblasts and osteoclasts to reduce bone turnover.[2][7] Clinical studies have consistently shown that this compound significantly decreases biochemical markers of bone resorption, such as C-terminal and N-terminal cross-linking telopeptides of type 1 collagen (CTX-1, NTX), and markers of bone formation, like bone-specific alkaline phosphatase (BSAP).[6][8][9] These effects, comparable to those of other SERMs like raloxifene, suggest a protective role for this compound in maintaining bone mineral density in postmenopausal women.[7][8]
Breast Tissue: Antagonist Activity
In breast tissue, this compound acts as an estrogen antagonist.[1] Preclinical studies using ER-positive (ER+) breast cancer cell lines (e.g., MCF-7) have shown that this compound inhibits the expression of estrogen-regulated genes like pS2 in a dose-dependent manner.[4] Furthermore, in animal models, this compound has been shown to reduce the growth of ER-positive breast cancer tumors.[4][10] Long-term clinical trials have supported these findings, indicating a neutral or potentially protective effect on breast tissue.[11]
Quantitative Data on Biomarker Changes
The following table summarizes the effects of this compound (typically 60 mg/day) on key clinical and biological markers in postmenopausal women, as reported in various clinical trials.
| Target Tissue | Marker | Effect | Magnitude of Change | Reference |
| Vagina | Percentage of Superficial Cells | Increase | Statistically significant vs. placebo | [5][12] |
| Percentage of Parabasal Cells | Decrease | Statistically significant vs. placebo | [5][12] | |
| Vaginal pH | Decrease | Statistically significant vs. placebo | [5] | |
| Ki-67 Immunoreactivity | Increase | Significant increase in basal layers | [4] | |
| Endometrium | Endometrial Thickness | Minimal Change | Non-significant increase vs. placebo | [3] |
| Incidence of Hyperplasia | No significant increase | Low incidence (0.3%) in 52-week study | [3] | |
| Bone | Serum CTX-1 (Resorption) | Decrease | Significant decrease vs. placebo | [9] |
| Serum NTX (Resorption) | Decrease | Dose-dependent decreases | [6] | |
| Serum BSAP (Formation) | Decrease | Significant decrease vs. placebo | [6][8] | |
| Serum P1NP (Formation) | Decrease | Dose-dependent decreases | [6] | |
| Breast | Breast Density (Mammogram) | No Change | No adverse changes in 52-week studies | [11] |
Experimental Methodologies
The analysis of gene expression in response to this compound treatment typically involves a series of well-established molecular biology techniques.
Tissue Sample Collection and RNA Extraction
High-quality RNA is paramount for accurate gene expression analysis.[13] Tissue biopsies (e.g., from the vaginal wall or endometrium) are collected and immediately stabilized, often in a reagent like RNAlater, or flash-frozen in liquid nitrogen to prevent RNA degradation.[13][14] Total RNA is then extracted using methods such as organic extraction with Trizol or column-based purification kits.[13] The quality and integrity of the extracted RNA are assessed using spectrophotometry (to determine A260/A280 and A260/A230 ratios) and microfluidic electrophoresis (e.g., Agilent Bioanalyzer) to obtain an RNA Integrity Number (RIN).[15]
Gene Expression Profiling: Microarray and RNA-Seq
-
Microarray Analysis: This technique uses a solid surface with thousands of immobilized DNA probes to measure the expression levels of a large number of genes simultaneously.[16][17] In a typical experiment, extracted RNA is reverse transcribed into complementary DNA (cDNA), which is then labeled with a fluorescent dye. The labeled cDNA is hybridized to the microarray chip. After washing, the chip is scanned, and the fluorescence intensity of each spot is measured, which corresponds to the expression level of the respective gene.[18]
-
RNA Sequencing (RNA-Seq): RNA-Seq has become the gold standard for transcriptome analysis due to its high sensitivity and broad dynamic range.[19] The process involves the conversion of RNA into a library of cDNA fragments.[13] Adapters are ligated to these fragments, which are then sequenced using next-generation sequencing (NGS) platforms. The resulting sequence reads are aligned to a reference genome to quantify the expression level of each gene.[14]
Validation: Quantitative Real-Time PCR (RT-qPCR)
RT-qPCR is a sensitive technique used to validate the results from microarray or RNA-Seq experiments and to quantify the expression of specific genes of interest.[20][21] It involves two main steps: the reverse transcription of RNA into cDNA, followed by the amplification of the cDNA using PCR in real-time with fluorescence detection.[22][23] The expression level of a target gene is typically normalized to that of a stably expressed housekeeping gene to determine its relative abundance. The ΔΔCt method is commonly used for relative quantification.[20]
Conclusion
This compound's intricate, tissue-dependent effects on gene expression underscore its utility as a targeted therapy for postmenopausal conditions. Its agonist actions in the vagina and bone provide direct therapeutic benefits for VVA and potential protection against bone loss. Concurrently, its antagonist or neutral profile in the breast and endometrium offers a crucial safety advantage over non-selective hormone therapies. Understanding the molecular mechanisms and the resulting gene expression changes is vital for drug development professionals and researchers seeking to optimize and expand the therapeutic applications of SERMs. The methodologies outlined in this guide represent the standard for elucidating these complex biological responses.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound on bone in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experience with this compound in patients with vulvar and vaginal atrophy: case studies with bone marker profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]
- 13. RNA Sequencing Sample Preparation | Thermo Fisher Scientific - CN [thermofisher.cn]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Protocol for Gene Expression Profiling Using DNA Microarrays in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microarray analysis techniques - Wikipedia [en.wikipedia.org]
- 17. Microarray Data Analysis Pipeline - CD Genomics [cd-genomics.com]
- 18. Analysis of Gene Expression Using cDNA Microarrays | Springer Nature Experiments [experiments.springernature.com]
- 19. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 20. elearning.unite.it [elearning.unite.it]
- 21. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clyte.tech [clyte.tech]
- 23. Insights into qPCR: Protocol, Detection Methods, and Analysis | The Scientist [the-scientist.com]
Molecular Basis for Ospemifene's Tissue Selectivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ospemifene, a selective estrogen receptor modulator (SERM), presents a unique pharmacological profile characterized by tissue-specific estrogenic and anti-estrogenic effects. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's tissue selectivity. It delves into its binding affinity for estrogen receptor subtypes, the critical role of differential co-regulator recruitment, and the resultant downstream signaling pathways in various tissues. This guide also includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visual representations of the molecular interactions and experimental workflows to facilitate a deeper understanding of this compound's mode of action.
Introduction
This compound is a non-steroidal, triphenylethylene derivative approved for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1][2] Unlike traditional hormone replacement therapy, this compound exhibits a mixed agonist/antagonist profile, acting as an estrogen agonist in the vaginal epithelium and bone, while functioning as an antagonist in breast tissue.[3][4][5] Its effect on the endometrium is generally considered to be neutral or weakly agonistic.[3][4] This tissue-selective activity is the cornerstone of its clinical utility and favorable safety profile. The molecular basis for this selectivity is multifactorial, involving the interplay of several key factors:
-
Estrogen Receptor Subtype Binding: The differential binding affinity of this compound to estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
-
Receptor Conformation: The unique conformational change induced in the estrogen receptor upon ligand binding.
-
Co-regulator Recruitment: The tissue-specific expression and recruitment of a diverse array of co-activator and co-repressor proteins to the this compound-ER complex.
-
Promoter Context: The specific DNA sequences (estrogen response elements - EREs) and other transcription factors present at the promoter regions of target genes.
This guide will explore each of these factors in detail, providing the available quantitative data and experimental methodologies used to elucidate them.
Estrogen Receptor Binding and Affinity
This compound exerts its effects by binding to the two main estrogen receptor subtypes, ERα and ERβ. While it is reported that this compound binds to both ERα and ERβ with approximately equal affinity, specific Ki values can vary between studies.[4] The table below summarizes the available data on the binding affinity of this compound and other relevant compounds to estrogen receptors.
Table 1: Comparative Binding Affinities of this compound and Other Estrogenic Compounds for Estrogen Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Relative Binding Affinity (%) |
| This compound | ERα | ~380 | ~0.8% of Estradiol |
| ERβ | ~380 | ~0.6% of Estradiol | |
| Estradiol | ERα | 0.13 | 100 |
| ERβ | 0.24 | 100 | |
| Tamoxifen | ERα | 2.5 | 5.2 |
| ERβ | 3.5 | 6.9 | |
| Raloxifene | ERα | 0.3 | 43.3 |
| ERβ | 1.2 | 20 |
Note: Ki values are approximate and can vary depending on the experimental conditions. The relative binding affinity is calculated relative to estradiol.
The Role of Co-regulators in Tissue Selectivity
The tissue-specific actions of this compound are primarily dictated by the differential recruitment of co-activator and co-repressor proteins to the this compound-ER complex. The conformation adopted by the ER upon binding to this compound differs from that induced by estradiol, leading to altered surfaces for protein-protein interactions.
-
Co-activators , such as the steroid receptor co-activator (SRC) family (e.g., SRC-1, SRC-2, SRC-3) and p160 proteins (e.g., GRIP1), possess histone acetyltransferase (HAT) activity or recruit other proteins with HAT activity. This leads to chromatin remodeling and transcriptional activation.
-
Co-repressors , such as the nuclear receptor co-repressor (NCoR) and silencing mediator for retinoid and thyroid hormone receptors (SMRT), are associated with histone deacetylase (HDAC) activity, which leads to chromatin condensation and transcriptional repression.
The relative expression levels of these co-regulators vary significantly between different tissues, providing a key mechanism for the tissue-selective effects of SERMs.
-
In Vaginal Tissue: this compound acts as an agonist. It is hypothesized that in vaginal epithelial cells, the this compound-ER complex preferentially recruits co-activators, leading to the transcription of estrogen-responsive genes that promote cell proliferation and maturation.
-
In Breast Tissue: this compound acts as an antagonist. In breast cancer cells, the this compound-ER complex is thought to adopt a conformation that favors the recruitment of co-repressors, leading to the inhibition of estrogen-dependent gene expression and cell growth.[4]
-
In Endometrial Tissue: this compound exhibits a weak agonistic or neutral effect. This is likely due to a balanced recruitment of co-activators and co-repressors, or the recruitment of a unique set of co-regulators that results in a minimal transcriptional response.[3]
-
In Bone: this compound demonstrates an agonistic effect, suggesting that in bone cells, the this compound-ER complex recruits co-activators to regulate genes involved in bone formation and resorption.[4]
The following diagram illustrates the general principle of differential co-regulator recruitment by SERMs.
Downstream Signaling and Gene Regulation
The recruitment of co-regulators by the this compound-ER complex ultimately determines the transcriptional fate of target genes. This leads to distinct physiological responses in different tissues.
Table 2: Tissue-Specific Effects of this compound and Associated Gene Regulation
| Tissue | Effect of this compound | Putative Mediators and Downstream Effects |
| Vaginal Epithelium | Agonist | Upregulation of genes involved in cell proliferation (e.g., Ki-67), differentiation, and mucification. Increased superficial cells, decreased parabasal cells.[5] |
| Bone | Agonist | Regulation of genes involved in osteoblast and osteoclast activity, leading to decreased bone resorption and maintenance of bone mineral density. |
| Breast | Antagonist | Downregulation of estrogen-responsive genes that promote cell proliferation (e.g., cyclin D1).[4] |
| Endometrium | Weak Agonist / Neutral | Minimal to no significant change in the expression of genes associated with endometrial proliferation.[3] |
The following diagram illustrates the simplified signaling pathway of this compound in an estrogen-responsive cell.
References
- 1. Expression and hormonal regulation of coactivator and corepressor genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor Coactivators: Master Regulators of Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Profile of this compound in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experience with this compound in patients with vulvar and vaginal atrophy and a history of breast cancer: case studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Ospemifene: In-Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ospemifene is a third-generation non-steroidal selective estrogen receptor modulator (SERM) approved for the treatment of moderate-to-severe dyspareunia, a symptom of vulvovaginal atrophy (VVA), due to menopause.[1][2][3] As a SERM, its biological actions are mediated through binding to estrogen receptors (ERα and ERβ), resulting in tissue-selective estrogenic agonist or antagonist effects.[4][5] In-vitro studies are crucial for elucidating the specific molecular mechanisms of this compound in various cell types, particularly in breast cancer, bone, and endometrial cells, to understand its therapeutic potential and safety profile. Preclinical data demonstrate that this compound exerts estrogen-like (agonist) effects on bone and vaginal epithelium, while acting as an estrogen antagonist in breast tissue.[6][7][8] This document provides a detailed guide for in-vitro experimental protocols using this compound.
Mechanism of Action
This compound's primary mechanism of action is its high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[7][9] The binding of this compound to the ER induces a conformational change in the receptor. This new complex then translocates to the nucleus and binds to Estrogen Response Elements (EREs) on the DNA. The resulting biological effect—either agonistic (activation of gene transcription) or antagonistic (blockade of gene transcription)—depends on the specific co-regulatory proteins (co-activators or co-repressors) recruited to the ER-DNA complex in a given cell type.[10] This tissue-specific recruitment is the basis for its SERM activity.
-
In Breast Tissue (Antagonist): this compound recruits co-repressors, leading to the inhibition of estrogen-induced cell proliferation and the downregulation of estrogen-regulated genes like pS2 (TFF1).[11][12]
-
In Bone Tissue (Agonist): It is believed to recruit co-activators, mimicking estrogen's protective effects on bone by reducing bone turnover.[1][13]
-
In Vaginal Epithelium (Agonist): this compound promotes the proliferation and maturation of vaginal epithelial cells.[5][12]
-
In Uterine Tissue (Neutral/Mixed): It has demonstrated minimal to no stimulatory effect on endometrial cells in preclinical and clinical studies.[7][14][15]
References
- 1. Effects of this compound on bone parameters including clinical biomarkers in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy: potential benefits in bone and breast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound for Genitourinary Syndrome of Menopause: Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound (FC-1271a) | selective estrogen receptor modulator (SERM) | CAS 128607-22-7 | FC-1271a; FC1271a; Osphena|treatment of dyspareunia| InvivoChem [invivochem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue selectivity of this compound: pharmacologic profile and clinical implications [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.eu [file.medchemexpress.eu]
- 10. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ovariectomized Rat Model for Studying Ospemifene's Effects on Vulvovaginal Atrophy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the ovariectomized (OVX) rat model for investigating the efficacy of Ospemifene in treating vulvovaginal atrophy (VVA). This model is highly predictive of SERM (Selective Estrogen Receptor Modulator) activity in postmenopausal VVA.[1]
This compound, a SERM, exhibits tissue-specific estrogenic and antiestrogenic effects.[2] It acts as an estrogen agonist in the vaginal epithelium, promoting its restoration and alleviating symptoms of VVA, such as dryness and dyspareunia (painful intercourse).[1][2][3]
Data Presentation: Efficacy of this compound in the Ovariectomized Rat Model
The following tables summarize the quantitative data from preclinical studies on the effects of this compound in the OVX rat model.
Table 1: Effect of this compound on Vaginal and Uterine Weight in OVX Rats
| Treatment Group | Dose | Duration | Change in Vaginal Weight | Change in Uterine Weight |
| This compound | 10 mg/kg/day | 2 weeks | Increased | Less pronounced increase |
| Raloxifene (comparator) | 10 mg/kg/day | 2 weeks | Increased (less than this compound) | Less pronounced increase |
Source: Data synthesized from preclinical studies.[1]
Table 2: Dose-Response Effect of this compound on Vaginal Epithelial Height in OVX Rats
| Treatment Group | ED50 (Effective Dose, 50%) | Magnitude of Effect |
| This compound | 0.39 mg/kg/day | Nearly the same as 17α-ethinyl estradiol (EE2) |
| 4-hydroxythis compound (metabolite) | 0.28 mg/kg/day | Not specified |
Source: Data synthesized from preclinical studies.[1][4] A clear dose-response effect of this compound was observed, with significant increases in vaginal epithelial height at various doses.[4]
Table 3: Histological and Cellular Changes in Vaginal Tissue of OVX Rats Treated with this compound
| Parameter | This compound Treatment | 17α-ethinyl estradiol (EE2) Treatment (Positive Control) |
| Vaginal Epithelial Height | Increased | Increased |
| Epithelial Cell Layers | Thickened goblet-like mucified cells (2-3 layers) over basal cells | Cornification observed |
| Progesterone Receptor (PR) Expression | Upregulated in epithelium and stroma | Not specified |
Source: Data synthesized from preclinical studies.[1]
Experimental Protocols
Protocol 1: Induction of Vulvovaginal Atrophy via Ovariectomy in Rats
This protocol describes the surgical removal of ovaries in female rats to induce a state of estrogen deficiency, mimicking menopause and leading to VVA.
Materials:
-
Female Sprague-Dawley or Wistar rats (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures, wound clips)
-
Analgesics (e.g., buprenorphine)
-
Antiseptic solution (e.g., 70% alcohol, povidone-iodine)
-
Sterile saline solution
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat using an appropriate anesthetic protocol. Shave the fur on the dorsal or ventral aspect, depending on the surgical approach.[5] Disinfect the surgical site with an antiseptic solution.
-
Incision: For the dorsal approach, make a single midline incision through the skin over the lumbar region.[5] For the ventral approach, a midline abdominal incision is made.
-
Ovary Localization and Removal:
-
Dorsal Approach: Bluntly dissect through the muscle wall to locate the ovaries, which are encapsulated in a fat pad.[5] Ligate the uterine horn and associated blood vessels.[6] Carefully excise the ovary. Repeat for the contralateral ovary.
-
Ventral Approach: Gently exteriorize the uterine horns to locate the ovaries. Ligate the ovarian blood vessels and the fallopian tube. Remove the ovary. Repeat for the other ovary.
-
-
Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.[5]
-
Post-operative Care: Administer analgesics as prescribed.[5] Monitor the rat for recovery on a heating pad. House rats individually for the initial recovery period. Allow at least two weeks for the full effects of ovariectomy to manifest as VVA.
Protocol 2: Administration of this compound
Materials:
-
This compound
-
Vehicle for administration (e.g., corn oil, methylcellulose solution)
-
Oral gavage needles or appropriate delivery system
Procedure:
-
Preparation of Dosing Solution: Prepare a homogenous suspension or solution of this compound in the chosen vehicle at the desired concentration.
-
Administration: Administer the this compound solution orally via gavage. A common dose used in preclinical studies is 10 mg/kg/day.[1][2] Treatment duration is typically 2 weeks or longer.[1][2]
Protocol 3: Assessment of Vaginal Atrophy and Efficacy of this compound
1. Vaginal Cytology:
-
Sample Collection: Gently flush the vagina with a small amount of sterile saline using a pipette.[7]
-
Slide Preparation: Place a drop of the vaginal lavage fluid onto a clean microscope slide and allow it to air dry.[7]
-
Staining: Stain the slide with a suitable stain, such as Wright's or Giemsa stain.[7]
-
Microscopic Examination: Examine the slide under a light microscope. In atrophic vaginas, the smear will predominantly consist of parabasal and intermediate cells. An effective treatment will shift the cell population towards superficial, cornified epithelial cells.
2. Histological Analysis:
-
Tissue Collection: At the end of the treatment period, euthanize the rats and carefully dissect the vagina and uterus.
-
Tissue Fixation and Processing: Fix the vaginal tissue in 10% neutral buffered formalin, process, and embed in paraffin.[8]
-
Sectioning and Staining: Cut thin sections (e.g., 4-5 µm) and stain with Hematoxylin and Eosin (H&E) for general morphology and assessment of epithelial thickness.[8]
-
Immunohistochemistry (Optional): Perform immunohistochemistry to assess the expression of relevant markers, such as progesterone receptors, to confirm estrogenic activity.[1]
3. Organ Weight Measurement:
-
Carefully dissect the vagina and uterus, trim away any adhering fat and connective tissue, and blot dry.
-
Weigh the wet weight of each organ. An increase in vaginal and uterine weight is indicative of an estrogenic effect.[1]
Visualizations
References
- 1. Vaginal effects of this compound in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vaginal Lavage and Cytology [protocols.io]
- 4. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dorsal Approach Ovariectomy in Rat | Animals in Science [queensu.ca]
- 6. Video: Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration [jove.com]
- 7. queensu.ca [queensu.ca]
- 8. journals.viamedica.pl [journals.viamedica.pl]
Application Notes and Protocols for Ospemifene Breast Cancer Studies in the MTag.Tg Transgenic Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the MTag.Tg transgenic mouse model in the study of Ospemifene for breast cancer research. The information is compiled from peer-reviewed studies and is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential preventative and therapeutic agent for estrogen receptor-positive (ER+) breast cancer.
Introduction to the MTag.Tg Mouse Model
The Polyomavirus middle T-antigen (PyMT) transgenic mouse model, specifically the MTag.Tg line on a C57BL/6 background, is a well-established and valuable tool for studying breast cancer. This model exhibits synchronized and multifocal mammary tumors that closely mimic the progression of human ER+ breast cancer. The expression of the MTag oncogene under the control of the Mouse Mammary Tumor Virus (MMTV) promoter drives the development of these tumors, which are immunologically intact, allowing for the study of interactions between the tumor and the host immune system.[1]
Key Characteristics of the MTag.Tg Model:
-
Tumor Type: Estrogen receptor-positive (ER+) mammary tumors.[1][2]
-
Genetic Background: C57BL/6 (immunologically intact).[1]
-
Tumor Development: Synchronized and multifocal mammary tumors.[1]
-
Progression: Tumors progress through stages that resemble human breast cancer.
This compound: A Selective Estrogen Receptor Modulator (SERM)
This compound is a non-steroidal triphenylethylene derivative that acts as a Selective Estrogen Receptor Modulator (SERM).[3][4] SERMs exhibit tissue-specific estrogen agonist or antagonist effects.[3] In the context of breast tissue, this compound has been shown to act as an estrogen antagonist, making it a promising candidate for the prevention and treatment of ER+ breast cancer.[5][6]
Mechanism of Action in Breast Cancer
In ER+ breast cancer cells, the binding of estrogen to the estrogen receptor alpha (ERα) promotes a conformational change that leads to the recruitment of co-activator proteins. This complex then binds to estrogen response elements (EREs) on DNA, initiating the transcription of genes that drive cell proliferation, such as c-Myc and Cyclin D1.
This compound, acting as an antagonist, binds to ERα and induces a different conformational change. This altered conformation favors the recruitment of co-repressor proteins instead of co-activators. The this compound-ERα-co-repressor complex can still bind to EREs, but it inhibits gene transcription, thereby blocking the proliferative signals and leading to a decrease in tumor cell growth.[7]
Experimental Protocols
The following protocols are based on the study by Burich et al. (2012) which investigated the effects of this compound in the MTag.Tg mouse model for both breast cancer prevention and treatment.[2]
In Vitro Studies: MTag-34 Cell Line
A cell line derived from an MTag.Tg mouse tumor, designated MTag-34, can be used for in vitro assessment of this compound's effects.[2] These cells have been shown to be estrogen receptor-positive.[2]
Protocol: Cell Growth Assay
-
Cell Culture: Culture MTag-34 cells in appropriate media and conditions.
-
Treatment: Treat cells with varying concentrations of this compound and its active metabolite, 4-hydroxythis compound (4-OH this compound). A concentration of 6.6 μM has been previously used.[2] Include a vehicle control (e.g., DMSO).
-
Incubation: Continuously expose the cells to the treatments for a period of 4 days.[2]
-
Cell Viability and Count: At the end of the treatment period, harvest the cells and perform a trypan blue dye exclusion assay to determine the number of viable cells.
-
Analysis: Compare the cell counts between the treated and control groups to determine if Ospememifene or its metabolite stimulate or inhibit cell growth.
In Vivo Studies: MTag.Tg Mice
Animal studies should be conducted under a protocol approved by an Institutional Animal Care and Use Committee.
3.2.1. Breast Cancer Prevention Study
This study design aims to evaluate the ability of this compound to delay or prevent the development of mammary tumors.
Protocol:
-
Animals: Use 4-week-old female MTag.Tg mice.[2]
-
Grouping: Randomly assign mice to treatment groups (e.g., n=8 per group).
-
Treatment: Administer this compound daily by oral gavage at doses of 5, 25, and 50 mg/kg.[2] A control group should receive the vehicle solution.
-
Monitoring:
-
Weigh the mice weekly.
-
Palpate for the presence of mammary tumors weekly.
-
Once tumors are palpable, measure their dimensions (length, width, height) using calipers to calculate tumor volume (V = l x w x h).[2]
-
-
Endpoint: Euthanize mice when the maximum tumor burden is reached (e.g., 1.5 cm³), or if they show signs of distress such as an abscessed tumor or impaired mobility.[2]
-
Sample Collection: At necropsy, collect blood for plasma and tumor tissue for analysis of this compound and 4-OH this compound concentrations to confirm dosing.
3.2.2. Breast Cancer Treatment Study
This study is designed to assess the efficacy of this compound in treating established mammary tumors.
Protocol:
-
Animals and Tumor Development: Allow female MTag.Tg mice to develop tumors until 16 weeks of age.[2]
-
Grouping: At 16 weeks, sort the mice into treatment groups ensuring equal average tumor burdens across all groups (e.g., an average of approximately 300 mm³).[2]
-
Treatment: Administer this compound daily by oral gavage at the same four doses as the prevention study: control, 5, 25, or 50 mg/kg.[2]
-
Monitoring: Monitor tumor growth by measuring tumor volumes weekly.
-
Endpoint: Continue treatment until the maximum tumor volumes are reached, at which point the mice are euthanized.
-
Sample Collection: Collect plasma and tumor samples for drug level analysis.
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison between treatment groups.
Table 1: In Vivo Breast Cancer Prevention Study Results
| Treatment Group | Number of Mice | Median Survival (days) |
| Control | 8 | 133 |
| This compound (5 mg/kg) | 8 | 142 |
| This compound (25 mg/kg) | 8 | 148 |
| This compound (50 mg/kg) | 7 | 161* |
*p < 0.05 compared to control
Table 2: In Vivo Breast Cancer Treatment Study Results
| Treatment Group | Number of Mice | Median Survival (days from start of treatment) |
| Control | 10 | 28 |
| This compound (5 mg/kg) | 10 | 33 |
| This compound (25 mg/kg) | 10 | 35 |
| This compound (50 mg/kg) | 10 | 42* |
*p < 0.05 compared to control
Table 3: this compound and 4-OH this compound Levels in Plasma and Tumors (Treatment Study)
| Dose Group | This compound Plasma (ng/mL) | 4-OH this compound Plasma (ng/mL) | This compound Tumor (ng/g) | 4-OH this compound Tumor (ng/g) |
| 5 mg/kg | 130.3 ± 45.2 | 105.8 ± 32.1 | 254.1 ± 98.7 | 201.5 ± 76.4 |
| 25 mg/kg | 489.6 ± 154.3 | 398.7 ± 121.9 | 987.4 ± 301.2 | 801.3 ± 245.6 |
| 50 mg/kg | 876.5 ± 287.1 | 712.4 ± 234.5 | 1754.2 ± 567.8 | 1423.1 ± 465.3 |
Data presented as mean ± SD.
Conclusion
The MTag.Tg transgenic mouse model provides a robust and clinically relevant platform for evaluating the efficacy of this compound in the context of ER+ breast cancer. The detailed protocols and expected outcomes presented in these application notes serve as a valuable resource for researchers investigating novel therapies for breast cancer. The data suggests that this compound effectively prevents and treats ER+ mammary tumors in this model in a dose-dependent manner, warranting further investigation into its clinical potential.[1][2]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, vulvovaginal atrophy, and breast cancer [hero.epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profile of this compound in the breast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential recruitment of coregulator proteins steroid receptor coactivator-1 and silencing mediator for retinoid and thyroid receptors to the estrogen receptor-estrogen response element by beta-estradiol and 4-hydroxytamoxifen in human breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Designing Clinical Trials for Ospemifene in Postmenopausal Women: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting clinical trials for Ospemifene in postmenopausal women, focusing on its approved indications for moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause.
Scientific Background and Mechanism of Action
This compound is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] Its therapeutic benefit in postmenopausal women with VVA stems from its estrogen agonist activity in the vaginal epithelium.[2][3]
Key Mechanistic Points:
-
Vaginal Agonist: this compound binds to estrogen receptors in the vaginal tissue, promoting the maturation of the vaginal epithelium. This leads to an increase in superficial cells and a decrease in parabasal cells, a reduction in vaginal pH, and improved vaginal lubrication.[2][4]
-
Endometrial and Breast Tissue Effects: this compound displays mixed agonist/antagonist or neutral effects on the endometrium and breast tissue, a critical consideration for long-term safety in postmenopausal women.[3]
-
Bone Agonist: Preclinical and clinical data suggest that this compound has an estrogenic effect on bone, potentially offering a benefit in maintaining bone density.[3]
Clinical Trial Design and Endpoints
Phase III clinical trials for this compound have typically been randomized, double-blind, placebo-controlled studies with a duration of 12 to 52 weeks.[4][5] The standard oral dose is 60 mg once daily.[6]
Key Efficacy Endpoints
The co-primary efficacy endpoints in pivotal trials have focused on both objective physiological measures and patient-reported outcomes.[7][8]
Objective Endpoints:
-
Change in Vaginal Maturation Index (VMI): Assessed by the percentage of parabasal, intermediate, and superficial cells from a vaginal smear.[4][7]
-
Change in Vaginal pH: A decrease in vaginal pH towards the premenopausal range is indicative of an estrogenic effect.[4][7]
Subjective (Patient-Reported) Endpoints:
-
Change in Severity of the Most Bothersome Symptom (MBS): Patients identify either dyspareunia or vaginal dryness as their most bothersome symptom, which is then rated on a severity scale.[7][8]
-
Female Sexual Function Index (FSFI): A validated questionnaire to assess female sexual function.
Inclusion and Exclusion Criteria
Typical Inclusion Criteria:
-
Postmenopausal women (typically aged 40-80 years).[9]
-
Presence of VVA symptoms (e.g., moderate to severe dyspareunia or vaginal dryness).[7]
-
Objective evidence of VVA (e.g., ≤5% superficial cells on vaginal smear and vaginal pH > 5.0).[7][9]
Typical Exclusion Criteria:
-
Undiagnosed abnormal genital bleeding.[9]
-
History of or active thromboembolic disease.
-
Known or suspected estrogen-dependent neoplasia.[6]
-
Use of other hormonal therapies.
Safety Assessments
Comprehensive safety monitoring is crucial in clinical trials of SERMs.
-
Endometrial Safety: Assessed by transvaginal ultrasound to measure endometrial thickness and endometrial biopsy to evaluate for hyperplasia or carcinoma.[5]
-
Breast Safety: Monitored through mammograms and clinical breast examinations.[5]
-
Cardiovascular Safety: Evaluation of thromboembolic events (e.g., deep vein thrombosis, stroke) and other cardiovascular adverse events.[10]
-
General Safety: Monitoring of all treatment-emergent adverse events (TEAEs).
Data Presentation: Summary of Phase III Clinical Trial Data
The following tables summarize the quantitative efficacy data from key Phase III clinical trials of this compound (60 mg/day) versus placebo at 12 weeks.
Table 1: Change from Baseline in Vaginal Cytology and pH
| Endpoint | This compound 60 mg (Mean Change) | Placebo (Mean Change) | p-value |
| Percentage of Parabasal Cells | -23.7% to -34.6% | -1.9% to -4.2% | <0.0001 |
| Percentage of Superficial Cells | +7.8% to +13.3% | +0.6% to +3.6% | <0.0001 |
| Vaginal pH | -0.8 to -1.0[4] | -0.1 to -0.2[4] | <0.0001 |
Table 2: Change from Baseline in Patient-Reported Symptoms (Severity Score)
| Endpoint (Most Bothersome Symptom) | This compound 60 mg (Mean Change) | Placebo (Mean Change) | p-value |
| Dyspareunia | -1.5 to -1.55 | -1.2 to -1.21 | 0.0001 to 0.0004 |
| Vaginal Dryness | -1.26 to -1.29 | -0.84 to -0.91 | <0.0001 |
Experimental Protocols
Protocol for Vaginal Maturation Index (VMI) Assessment
Objective: To quantify the estrogenic effect on the vaginal epithelium by determining the proportions of parabasal, intermediate, and superficial cells.
Materials:
-
Microscope slides with frosted ends
-
Cytology fixative spray
-
Sterile cotton-tipped applicators or cytology brush
-
Specimen container
-
Papanicolaou staining reagents
Procedure:
-
Patient Preparation: The patient should be in the lithotomy position.
-
Sample Collection:
-
Gently insert a sterile cotton-tipped applicator or cytology brush into the upper third of the vagina.
-
Rotate the applicator/brush against the lateral vaginal wall to collect an adequate sample of epithelial cells.
-
-
Slide Preparation:
-
Immediately roll the applicator/brush across a clean, labeled microscope slide.
-
Fix the slide immediately with cytology fixative spray to prevent air-drying artifacts.
-
-
Staining: Stain the slide using the Papanicolaou method.
-
Microscopic Examination:
-
Under a microscope, count at least 200 epithelial cells, differentiating them into parabasal, intermediate, and superficial cells.
-
Calculate the percentage of each cell type.
-
The VMI is reported as the ratio of parabasal to intermediate to superficial cells (e.g., 80/15/5).
-
Protocol for Vaginal pH Measurement
Objective: To measure the acidity of the vaginal environment as an indicator of estrogenization.
Materials:
-
pH indicator strips with a narrow range (e.g., 3.5 to 6.0)
-
Sterile cotton-tipped applicators
Procedure:
-
Patient Preparation: The patient should be in the lithotomy position.
-
Sample Collection:
-
Gently press a sterile cotton-tipped applicator against the mid-portion of the lateral vaginal wall for approximately 10 seconds to absorb vaginal secretions.
-
-
pH Measurement:
-
Immediately apply the moist applicator to the pH indicator strip.
-
Compare the color change on the strip to the provided color chart to determine the vaginal pH.
-
Record the pH value.
-
Protocol for Administration of the Female Sexual Function Index (FSFI)
Objective: To assess female sexual function across multiple domains.
Materials:
-
The 19-item Female Sexual Function Index (FSFI) questionnaire.
Procedure:
-
Patient Instruction:
-
Provide the patient with the FSFI questionnaire in a private setting.
-
Instruct the patient to answer the questions based on their sexual feelings and responses over the past 4 weeks.
-
Define key terms such as "sexual activity," "sexual intercourse," and "sexual stimulation" as per the questionnaire's instructions.
-
-
Questionnaire Completion: The patient self-reports their responses to the 19 questions covering domains of desire, arousal, lubrication, orgasm, satisfaction, and pain.
-
Scoring:
-
Score each of the 6 domains according to the FSFI scoring algorithm.
-
Calculate the full-scale score by summing the individual domain scores. A higher score indicates better sexual function.
-
Protocol for Endometrial Safety Assessment
Objective: To monitor the endometrial effects of this compound.
Part A: Transvaginal Ultrasound
Materials:
-
Ultrasound machine with a transvaginal probe
-
Sterile probe cover and ultrasound gel
Procedure:
-
Patient Preparation: The patient should have an empty bladder and be in the lithotomy position.
-
Probe Insertion: A lubricated transvaginal probe covered with a sterile sheath is gently inserted into the vagina.
-
Imaging: Obtain sagittal and transverse images of the uterus and endometrium.
-
Measurement: Measure the endometrial thickness at its thickest point in the sagittal view, from one basalis layer to the other.
Part B: Endometrial Biopsy
Materials:
-
Sterile gloves
-
Vaginal speculum
-
Antiseptic solution
-
Tenaculum
-
Uterine sound
-
Endometrial biopsy catheter (e.g., Pipelle)
-
Formalin-filled specimen container
Procedure:
-
Patient Preparation: The patient is placed in the lithotomy position.
-
Cervical Visualization: A speculum is inserted to visualize the cervix, which is then cleansed with an antiseptic solution.
-
Cervical Stabilization: A tenaculum may be used to grasp the anterior lip of the cervix to stabilize the uterus.
-
Uterine Sounding: A uterine sound is gently passed through the cervical os to determine the depth and direction of the uterine cavity.
-
Biopsy:
-
The endometrial biopsy catheter is inserted into the uterine cavity.
-
The inner plunger is withdrawn to create suction, and the catheter is moved in and out and rotated to sample the endometrium from multiple locations.
-
-
Specimen Handling: The collected tissue is expelled into a formalin-filled container and sent for histopathological analysis.
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action as a SERM.
Clinical Trial Workflow for this compound
Caption: A typical workflow for a Phase III clinical trial of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound 12-month safety and efficacy in postmenopausal women with vulvar and vaginal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound effectively treats vulvovaginal atrophy in postmenopausal women: results from a pivotal phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Efficacy and long-term safety of this compound in the treatment of vulvar and vaginal atrophy (VVA) in postmenopausal women: A 52-week, randomized, double-blind, placebo-controlled, parallel-group study comparing 60 mg oral daily dose of this compound with placebo. | MedPath [trial.medpath.com]
- 8. This compound for vulvar and vaginal atrophy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hcp.osphena.com [hcp.osphena.com]
Application Notes and Protocols for Assessing Ospemifene Efficacy in VVA Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key endpoints and detailed protocols for assessing the efficacy of Ospemifene in clinical trials for the treatment of Vulvovaginal Atrophy (VVA), a common condition in postmenopausal women.
Introduction to this compound and VVA
Vulvovaginal atrophy (VVA), also known as Genitourinary Syndrome of Menopause (GSM), is a condition resulting from decreased estrogen levels, leading to symptoms such as vaginal dryness, dyspareunia (painful intercourse), irritation, and itching.[1][2] this compound is a Selective Estrogen Receptor Modulator (SERM) that acts as an estrogen agonist on the vaginal epithelium.[3][4][5][6] This targeted action helps to rebuild the thickness and lubrication of the vaginal tissue, thereby alleviating the symptoms of VVA.[3][5] Clinical trials for this compound have consistently focused on a set of co-primary endpoints to establish its efficacy.[4][7][8][9][10][11]
Primary Efficacy Endpoints
The U.S. Food and Drug Administration (FDA) has recognized the importance of using multiple endpoints to comprehensively assess the efficacy of treatments for VVA.[12][13][14][15][16] For this compound, the following four co-primary endpoints are typically evaluated:
-
Change in the Percentage of Parabasal Cells: A decrease in the percentage of these immature cells indicates a shift towards a more mature and estrogenized vaginal epithelium.[7][8][9][10]
-
Change in the Percentage of Superficial Cells: An increase in the percentage of these mature, estrogen-effected cells signifies an improvement in the vaginal mucosa.[7][8][9][10]
-
Change in Vaginal pH: A reduction in vaginal pH towards the normal premenopausal range (typically below 4.5) reflects a healthier vaginal environment.[2][7][8][9][10]
-
Change in the Severity of the Most Bothersome Symptom (MBS): This patient-reported outcome focuses on the primary symptom that is of most concern to the individual, which for VVA is typically vaginal dryness or dyspareunia.[7][8][9][10][17]
Quantitative Data Summary
The following tables summarize the typical changes observed in the co-primary efficacy endpoints in Phase 3 clinical trials of this compound 60 mg/day versus placebo over a 12-week period.
Table 1: Change in Vaginal Cytology from Baseline to Week 12 [7][8][18]
| Endpoint | This compound 60 mg (Mean Change) | Placebo (Mean Change) | P-value |
| Percentage of Parabasal Cells | -23.7% to -30% | -1.9% to +4% | < 0.0001 |
| Percentage of Superficial Cells | +7.8% to +11% | +0.6% to +2% | < 0.0001 |
Table 2: Change in Vaginal pH and Most Bothersome Symptom from Baseline to Week 12 [7][8][9][18]
| Endpoint | This compound 60 mg (Mean Change) | Placebo (Mean Change) | P-value |
| Vaginal pH | -1.01 to -1.0 | -0.29 to -0.1 | < 0.0001 |
| Severity of Most Bothersome Symptom (Vaginal Dryness) | Significant Improvement (Odds Ratio 2.23) | Less Improvement | < 0.0001 |
| Severity of Most Bothersome Symptom (Dyspareunia) | -1.55 | -1.21 | 0.0004 |
Secondary Efficacy Endpoints
In addition to the primary endpoints, several secondary endpoints are often included in clinical trials to provide a more holistic view of this compound's efficacy.
-
Vaginal Maturation Value (VMV): This is a calculated score that reflects the overall estrogenic effect on the vaginal epithelium.
-
Vaginal Health Index (VHI): A clinician-assessed score based on five parameters: vaginal elasticity, fluid volume, pH, epithelial integrity, and moisture.[19]
-
Female Sexual Function Index (FSFI): A 19-item patient-reported questionnaire that assesses female sexual function across six domains: desire, arousal, lubrication, orgasm, satisfaction, and pain.[4][7][10][18][20]
Experimental Protocols
The following are detailed protocols for the assessment of the primary efficacy endpoints.
Protocol 1: Vaginal Cytology Assessment (Parabasal and Superficial Cell Percentage)
Objective: To quantify the change in the percentage of parabasal and superficial cells in the vaginal epithelium.
Materials:
-
Sterile cotton-tipped applicator
-
Glass microscope slides
-
Fixative solution (e.g., 95% ethanol)
-
Papanicolaou staining reagents
-
Light microscope
Procedure:
-
Sample Collection:
-
The patient should be in the lithotomy position.
-
Gently insert a sterile cotton-tipped applicator into the mid-to-upper third of the lateral vaginal wall.
-
Rotate the applicator 360 degrees to collect an adequate sample of exfoliated cells.
-
Withdraw the applicator carefully.
-
-
Slide Preparation:
-
Roll the cotton tip of the applicator gently across a clean, labeled glass microscope slide to create a thin, even smear.
-
Immediately fix the slide by immersing it in or spraying it with a fixative solution to prevent air-drying artifacts.
-
-
Staining:
-
The fixed slides are stained using the Papanicolaou (Pap) staining method, which differentiates the cells based on their maturity.
-
-
Microscopic Examination and Cell Counting:
-
Examine the stained slide under a light microscope.
-
Count a minimum of 100-200 intact squamous epithelial cells.
-
Differentiate and count the number of parabasal, intermediate, and superficial cells based on their morphology (size, shape, nuclear characteristics).
-
Parabasal cells: Small, round to oval cells with a large nucleus-to-cytoplasm ratio.
-
Intermediate cells: Larger than parabasal cells with a vesicular nucleus.
-
Superficial cells: Large, polygonal cells with small, pyknotic nuclei.
-
-
Calculate the percentage of parabasal and superficial cells.
-
Protocol 2: Vaginal pH Measurement
Objective: To measure the pH of the vaginal fluid.
Materials:
-
pH indicator strips (with a range appropriate for vaginal pH, e.g., 3.0-6.0)
-
Sterile cotton-tipped applicator (optional)
Procedure:
-
Patient Preparation: The patient should be in a comfortable position.
-
Measurement:
-
Gently part the labia to expose the vaginal opening.
-
Carefully insert the pH indicator strip approximately 2-3 cm into the vagina and press it against the lateral vaginal wall for a few seconds until it is moistened with vaginal secretions.
-
Alternatively, a sterile cotton-tipped applicator can be used to collect a sample of vaginal fluid from the mid-vagina, which is then immediately applied to the pH strip.
-
Important: Avoid contact with the cervix, as cervical mucus has a higher pH and can lead to inaccurate readings. Also, ensure the patient has not used any vaginal products or douched recently, which could alter the pH.
-
-
Reading:
-
Immediately after removal, compare the color of the indicator strip to the color chart provided with the test kit.
-
Record the corresponding pH value.
-
Protocol 3: Assessment of the Most Bothersome Symptom (MBS)
Objective: To assess the patient-reported severity of the most bothersome symptom of VVA.
Materials:
-
Validated questionnaire or a simple visual analog scale (VAS).
Procedure:
-
Symptom Identification:
-
At the beginning of the trial, each participant identifies their "most bothersome symptom" from a list of common VVA symptoms (e.g., vaginal dryness, pain with intercourse, irritation, itching).
-
-
Severity Assessment:
-
The severity of the identified MBS is then rated by the participant at baseline and at subsequent follow-up visits.
-
A 4-point categorical scale is often used:
-
0 = None
-
1 = Mild
-
2 = Moderate
-
3 = Severe
-
-
Alternatively, a 10-cm visual analog scale (VAS) can be used, where the participant marks their symptom severity on a line from "No symptom" to "Worst imaginable symptom."
-
-
Data Analysis:
-
The change in the severity score from baseline is calculated for each participant.
-
Statistical analysis is performed to compare the change in the treatment group versus the placebo group.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound signaling pathway in vaginal epithelial cells.
VVA Clinical Trial Efficacy Assessment Workflow
Caption: Workflow for a typical VVA clinical trial assessing efficacy.
Logical Relationship of VVA Endpoints
Caption: Logical relationship between this compound's action and VVA endpoints.
References
- 1. Prevalence and Correlates of Vaginal Estrogenization in Postmenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vaginal Health in Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Addressing Vulvovaginal Atrophy (VVA)/Genitourinary Syndrome of Menopause (GSM) for Healthy Aging in Women [frontiersin.org]
- 4. apta.org [apta.org]
- 5. Effects of this compound on vaginal epithelium of post-menopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Association of Vaginal Maturation Index and Vaginal pH with the Most Bothersome Symptoms of Genitourinary Syndrome of Menopause [jsafog.com]
- 7. nva.org [nva.org]
- 8. This compound in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myvagina.com [myvagina.com]
- 10. The Female Sexual Function Index: Transculturally Adaptation and Psychometric Validation in Spanish Women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ellanu.com [ellanu.com]
- 12. Vaginal Lavage and Cytology [protocols.io]
- 13. freimann.nd.edu [freimann.nd.edu]
- 14. Performing Vaginal Lavage, Crystal Violet Staining, and Vaginal Cytological Evaluation for Mouse Estrous Cycle Staging Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vaginal pH Estimation, an Additional Tool for RTI/STI Community Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The “most bothersome symptom” construct: A qualitative study of Australians living with endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Female Sexual Function Index (FSFI) - SCIRE Professional [scireproject.com]
- 19. minervamedica.it [minervamedica.it]
- 20. Female Sexual Function Index (FSFI) | APTA [apta.org]
Application Notes and Protocols for Studying Estrogen Receptor Signaling Pathways Using Ospemifene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ospemifene, a selective estrogen receptor modulator (SERM), to investigate estrogen receptor (ER) signaling pathways. Detailed protocols for key experiments are included to facilitate research in areas such as breast and endometrial cancer, osteoporosis, and postmenopausal vaginal atrophy.
Introduction to this compound
This compound is a non-hormonal agent that exhibits tissue-specific estrogenic and anti-estrogenic effects.[1][2] It selectively binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), modulating their activity in a tissue-dependent manner.[1][2] This unique profile makes it a valuable tool for dissecting the complex mechanisms of ER signaling in various physiological and pathological contexts. In the vagina, this compound acts as an estrogen agonist, while it displays mixed agonist/antagonist properties in the endometrium and breast tissue.[1][2] It has also been shown to have estrogenic effects on bone.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a valuable reference for experimental design and data interpretation.
Table 1: Receptor Binding and Pharmacokinetics of this compound
| Parameter | Value | Source |
| IC50 for ERα | 0.8 µM (827 nM) | [1][3] |
| IC50 for ERβ | 1.7 µM (1633 nM) | [1][3] |
| Tmax (fasted) | 2 hours (range: 1-8 hours) | [1] |
| Cmax (fasted) | 533 ng/mL | [1] |
| Tmax (fed) | 2.5 hours (range: 1-6 hours) | [1] |
| Cmax (fed) | 1198 ng/mL | [1] |
| Protein Binding | >99% | [1] |
Table 2: Effects of this compound on Gene and Protein Expression
| Target Gene/Protein | Cell Line/Tissue | Effect | Quantitative Change | Source |
| pS2 (TFF1) | MCF-7 breast cancer cells | Inhibition of estrogen-regulated gene expression | Dose-dependent inhibition | [4] |
| ERα | Human breast tissue explants | Downregulation of ERα expressing cells | Significant decrease (P < 0.001) with 100 nM this compound | [3] |
| TFF1 | Human breast tissue explants | Downregulation of TFF1 expressing cells | Significant decrease (P < 0.001) with 100 nM this compound | [3] |
Table 3: Cellular Effects of this compound
| Assay | Cell Line/Tissue | Effect | Quantitative Change | Source |
| Cell Proliferation | Human breast tissue explants | Decreased number of proliferating cells | Concentration-dependent decrease (P < 0.01 at 100 nM) | [3] |
| Apoptosis | Human breast tissue explants | Increased apoptosis at higher concentrations | Significant increase with 100 nM this compound at 14 days (P < 0.01) | [3] |
| Cell Growth | MTag-34 mouse breast cancer cells | No significant effect on cell growth | - | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its investigation.
References
- 1. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promestriene Affects GREB1 Expression in Estrogen Sensitive Breast Cancer Cells - Journal of Cancer Therapy - SCIRP [scirp.org]
- 3. Effects of this compound on breast tissue morphology and proliferation: a comparative study versus other selective estrogen receptor modulators in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Detection of Ospemifene's Tissue Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for assessing the tissue-specific effects of Ospemifene, a selective estrogen receptor modulator (SERM). The following sections detail the underlying principles, experimental protocols, and expected outcomes for key IHC markers in tissues affected by this compound, including the vaginal epithelium, breast tissue, and bone.
Introduction to this compound and its Mechanism of Action
This compound is a non-hormonal agent approved for the treatment of moderate to severe dyspareunia and vaginal dryness, symptoms of vulvovaginal atrophy (VVA) due to menopause.[1][2][3] As a SERM, its biological activity is mediated through binding to estrogen receptors (ERα and ERβ), leading to tissue-selective agonistic or antagonistic effects.[4][5] In the vaginal epithelium, this compound acts as an estrogen agonist, promoting epithelial proliferation and maturation.[2] Conversely, in breast tissue, it exhibits anti-estrogenic or neutral effects, a critical aspect of its safety profile.[6][7] Its effects on bone are generally estrogenic, suggesting a potential benefit in preventing bone loss.[6][7] Immunohistochemistry is a powerful tool to visualize and quantify these tissue-specific cellular changes.
Key Immunohistochemical Markers and Their Significance
The tissue-specific effects of this compound can be effectively monitored by observing changes in the expression and localization of several key protein markers.
-
Ki-67: A nuclear protein associated with cellular proliferation, Ki-67 is an excellent marker for assessing the proliferative effects of this compound. Increased Ki-67 expression in the basal layers of the vaginal epithelium is indicative of an estrogenic, proliferative response.[2]
-
Estrogen Receptor α (ERα): As the primary target of this compound, evaluating the expression levels of ERα can provide insights into the drug's mechanism of action. Changes in ERα expression may occur in response to this compound treatment.
-
Trefoil Factor 1 (TFF1): An estrogen-regulated protein, TFF1 is often used as a marker of estrogenic activity. Its expression is expected to be modulated by this compound in a tissue-specific manner.
-
Androgen Receptor (AR): The expression of AR can be influenced by the hormonal environment. Studying AR expression can provide a more comprehensive understanding of this compound's effects on hormone receptor signaling.
-
Cytokeratins: These intermediate filament proteins are markers of epithelial differentiation. Changes in the expression of specific cytokeratins in the vaginal epithelium can reflect the maturational effects of this compound.
-
Collagen: The structural integrity of vaginal tissue is dependent on collagen. Sirius Red staining, a histochemical technique often analyzed with polarized light microscopy, can be used to assess changes in collagen content and type in response to this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies evaluating the effects of this compound using immunohistochemistry and related techniques.
Table 1: Effect of this compound on Vaginal Epithelium Proliferation and ERα Expression
| Parameter | This compound Treatment Group | Control Group | p-value | Reference |
| Ki-67 Positive Cells/mm | 212 ± 47 | 127 ± 28 | < 0.001 | [8] |
| Epithelial ERα Expression Score | 27.3 ± 3.1 | 20.6 ± 2.9 | < 0.001 | [8] |
| Stromal ERα Expression Score | 26.6 ± 4.9 | 20.6 ± 2.6 | < 0.001 | [8] |
Table 2: Effect of this compound on Breast Tissue Proliferation (Ex Vivo Human Breast Tissue)
| Treatment | Concentration | % Change in Proliferating Cells (vs. Control) | p-value | Reference |
| This compound | 100 nM | Decreased | < 0.01 | [9] |
| This compound + 17β-estradiol | 100 nM Osp + 10 nM E2 | Strongly Opposed E2-stimulated proliferation | < 0.001 | [9] |
Experimental Protocols
Detailed methodologies for the immunohistochemical detection of key markers are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
Protocol 1: Immunohistochemical Staining for Ki-67 in Human Vaginal Tissue
1. Tissue Preparation:
- Fix fresh vaginal biopsies in 10% neutral buffered formalin for 18-24 hours.
- Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).
- Clear with xylene and embed in paraffin wax.
- Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
- Incubate slides at 60°C for 30-60 minutes.
- Immerse in two changes of xylene for 5 minutes each.
- Rehydrate through graded ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final wash in distilled water.
3. Antigen Retrieval:
- Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
- Heat in a microwave oven at high power for 5 minutes, followed by low power for 15 minutes.
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.[10][11]
4. Staining Procedure:
- Wash slides in Tris-buffered saline with 0.1% Tween-20 (TBST).
- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
- Wash with TBST.
- Block non-specific binding with 5% normal goat serum in TBST for 30 minutes.
- Incubate with primary antibody (e.g., Rabbit anti-Ki67, clone SP6, diluted 1:200 in blocking buffer) overnight at 4°C in a humidified chamber.
- Wash with TBST.
- Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
- Wash with TBST.
- Incubate with streptavidin-horseradish peroxidase (HRP) complex for 30 minutes.
- Wash with TBST.
- Develop with 3,3'-diaminobenzidine (DAB) substrate until the desired stain intensity is reached.
- Rinse with distilled water.
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount with a permanent mounting medium.
5. Interpretation:
- Positive staining will appear as brown nuclear staining in proliferating cells, primarily in the basal and parabasal layers of the vaginal epithelium.
Protocol 2: Immunohistochemical Staining for Estrogen Receptor α (ERα) in Breast Tissue
1. Tissue Preparation:
- Follow the same procedure as for Ki-67 (Protocol 1, step 1).
2. Deparaffinization and Rehydration:
- Follow the same procedure as for Ki-67 (Protocol 1, step 2).
3. Antigen Retrieval:
- Immerse slides in Tris-EDTA buffer (pH 9.0).
- Heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.[12][13]
- Allow slides to cool in the buffer for 20-30 minutes at room temperature.
4. Staining Procedure:
- Follow the general staining procedure outlined for Ki-67 (Protocol 1, step 4), with the following modifications:
- Primary Antibody: Mouse anti-ERα (clone 1D5), diluted 1:50 in blocking buffer.[12][13][14][15][16]
- Secondary Antibody: Biotinylated goat anti-mouse secondary antibody.
5. Interpretation:
- Positive staining will appear as brown nuclear staining in ERα-positive epithelial cells. The intensity and percentage of stained cells should be recorded.
Protocol 3: Picro-Sirius Red Staining for Collagen in Vaginal Tissue
1. Tissue Preparation and Deparaffinization:
- Follow the same procedure as for Ki-67 (Protocol 1, steps 1 and 2).
2. Staining Procedure:
- Stain nuclei with Weigert's hematoxylin for 8 minutes (optional).
- Wash in running tap water for 10 minutes.
- Stain in Picro-Sirius Red solution for 60 minutes.[8][9][17][18]
- Wash in two changes of acidified water (0.5% acetic acid).[17]
- Dehydrate rapidly through three changes of 100% ethanol.
- Clear in xylene and mount with a synthetic resinous medium.[9][17]
3. Interpretation:
- Under standard light microscopy, collagen fibers will appear red, and muscle and cytoplasm will be yellow.
- Under polarized light microscopy, collagen fibers will exhibit birefringence, with thicker type I collagen appearing yellow-orange and thinner type III collagen appearing green.[17]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways of this compound and a general experimental workflow for IHC analysis.
Caption: this compound's tissue-specific signaling pathways.
Caption: General immunohistochemistry experimental workflow.
Conclusion
Immunohistochemistry is an indispensable technique for elucidating the tissue-specific effects of this compound. By carefully selecting relevant biomarkers and employing standardized and optimized protocols, researchers can obtain robust and reproducible data to further understand the molecular mechanisms of this SERM and to guide its clinical development and application. The provided application notes and protocols serve as a valuable resource for scientists and professionals in the field of drug development and women's health.
References
- 1. This compound: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the Management of Vulvar and Vaginal Atrophy: Focus on the Assessment of Patient Acceptability and Ease of Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: a novel selective estrogen receptor modulator for treatment of dyspareunia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound and 4-hydroxythis compound effectively prevent and treat breast cancer in the MTag.Tg transgenic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 9. stainsfile.com [stainsfile.com]
- 10. sysy-histosure.com [sysy-histosure.com]
- 11. nextgen-protocols.org [nextgen-protocols.org]
- 12. nordiqc.org [nordiqc.org]
- 13. nordiqc.org [nordiqc.org]
- 14. IHC Staining of AR, ER, PR and HER2/neu and Subtype Definition [bio-protocol.org]
- 15. biocare.net [biocare.net]
- 16. thermofisher.com [thermofisher.com]
- 17. cancerdiagnostics.com [cancerdiagnostics.com]
- 18. med.emory.edu [med.emory.edu]
Application Notes and Protocols for the Quantification of Ospemifene using High-Performance Liquid Chromatography
Introduction
Ospemifene is a selective estrogen receptor modulator (SERM) utilized for the treatment of moderate to severe dyspareunia, a symptom of vulvar and vaginal atrophy, due to menopause.[1] Accurate and precise quantification of this compound in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and drug development. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for this purpose, offering high resolution, sensitivity, and specificity.[2][3] This document provides detailed application notes and protocols for the quantification of this compound using HPLC with UV and mass spectrometry detection.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various validated HPLC methods for this compound analysis, providing a comparative overview for researchers to select the most suitable method for their specific application.
| Parameter | Method 1: RP-HPLC-UV | Method 2: RP-HPLC-UV | Method 3: LC-MS/MS |
| Analyte | This compound | This compound and related substances | This compound |
| Matrix | API and Pharmaceutical Dosage Form | Bulk Drug | Human Plasma |
| Column | Agilent column (4.6 x 150mm, 5µm)[1] | Octadecylsilane bonded silica (4.6 x 250mm, 5µm)[4] | Agilent Eclipse XDB-Phenyl (4.6 x 75mm, 3.5µm)[5] |
| Mobile Phase | Water: Acetonitrile (40:60 v/v)[1] | A: Phosphoric acid in water (pH 3.0), B: Methanol:Acetonitrile (30:70 v/v) (Gradient)[4] | Methanol: 20mM Ammonium Formate (90:10 v/v)[5] |
| Flow Rate | 0.7 mL/min[1] | 1.0 mL/min[4] | 0.9 mL/min[5] |
| Detection | UV at 274 nm[1] | UV at 230 nm[4] | Tandem Mass Spectrometry (API-4500)[5] |
| Retention Time | 2.425 min[1] | Not Specified | Not Specified |
| Linearity Range | 10 - 50 µg/mL[1] | Not Specified | 5.02 - 3025 ng/mL[5][6] |
| Correlation Coefficient (r²) | 0.999[1] | Not Specified | > 0.99[5][6] |
| Limit of Detection (LOD) | 3.67 µg/mL[1] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 8.87 µg/mL[1] | Not Specified | 5.02 ng/mL[6] |
| Accuracy (% Recovery) | 98.96%[1] | Not Specified | Not Specified |
| Precision (%RSD) | Repeatability: 0.5, Intermediate: 1.0[1] | Not Specified | Not Specified |
Experimental Protocols
This section provides a detailed methodology for a reversed-phase HPLC-UV method for the quantification of this compound in pharmaceutical dosage forms, based on a validated method.[1]
Method 1: RP-HPLC-UV for Pharmaceutical Formulations
1. Objective: To quantify the amount of this compound in a pharmaceutical formulation using a stability-indicating RP-HPLC method with UV detection.
2. Materials and Reagents:
-
This compound working standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm filter
-
Volumetric flasks (10 mL)
-
Pipettes
3. Instrumentation:
-
HPLC system with a UV detector (e.g., WATERS HPLC Auto Sampler, Separation module 2695, photo diode array detector 996)[1]
-
Chromatographic data acquisition and processing software (e.g., Empower-software version-2)[1]
-
Analytical balance
-
Ultrasonic water bath
4. Chromatographic Conditions:
-
Column: Agilent C18 column (4.6 x 150mm, 5µm)[1]
-
Mobile Phase: A mixture of water and acetonitrile in a ratio of 40:60 (v/v).[1] The mobile phase should be degassed in an ultrasonic water bath for 5 minutes and filtered through a 0.22 µm filter.[1]
-
Flow Rate: 0.7 mL/min[1]
-
Detection Wavelength: 274 nm[1]
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
5. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound working standard and transfer it into a 10 mL clean, dry volumetric flask.[1]
-
Add about 2 mL of the mobile phase (diluent) and sonicate to dissolve the standard completely.[1]
-
Make up the volume to the mark with the same solvent to obtain a stock solution.[1]
6. Preparation of Working Standard Solution:
-
Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.[1]
-
Dilute the solution up to the mark with the diluent.[1]
7. Sample Preparation (from Pharmaceutical Dosage Form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Pipette 1.0 mL of the filtered solution into a 10 mL volumetric flask and dilute to the mark with the diluent.
8. System Suitability: Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak areas is not more than 2.0%, the theoretical plates are greater than 2000, and the tailing factor is not more than 2.0.[1]
9. Analysis Procedure:
-
Inject the prepared standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak area for the analyte.
-
Calculate the amount of this compound in the sample using the peak area of the standard and the sample.
10. Calculation: The percentage purity of this compound in the pharmaceutical dosage form can be calculated using the following formula:
% Purity = (Area_sample / Area_standard) * (Weight_standard / Dilution_standard) * (Dilution_sample / Weight_sample) * Purity_standard
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.
Caption: Experimental workflow for this compound quantification by HPLC.
Logical Relationship of Method Validation Parameters
The following diagram shows the logical relationship between key validation parameters as per ICH guidelines.
Caption: Interrelationship of HPLC method validation parameters.
References
- 1. pharmahealthsciences.net [pharmahealthsciences.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN105954431A - Method for measuring substances relevant to this compound raw medicine through HPLC (high performance liquid chromatography) separation - Google Patents [patents.google.com]
- 5. Determination of this compound in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Identifying and mitigating off-target effects of Ospemifene in experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ospemifene. It focuses on identifying and mitigating potential off-target effects to ensure the validity and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it lead to tissue-specific effects?
This compound is a selective estrogen receptor modulator (SERM).[1][2] Its primary mechanism involves binding to estrogen receptors alpha (ERα) and beta (ERβ).[1][3] This binding induces a specific conformational change in the receptor. The ultimate biological response—whether agonistic (estrogen-like) or antagonistic (anti-estrogenic)—depends on the specific tissue type and the availability of various coregulatory proteins (coactivators and corepressors) in the cells of that tissue.[4][5]
-
Agonist Activity: In tissues like the vagina and bone, this compound acts as an estrogen agonist, promoting vaginal epithelial thickening and improving bone mineral density.[1][3][6]
-
Antagonist Activity: In breast tissue, it exhibits anti-estrogenic properties, inhibiting the proliferation of estrogen-sensitive breast cancer cells.[1][3][6]
-
Mixed/Neutral Activity: In the endometrium, its effects are generally neutral to slightly estrogenic, which is a key feature of its safety profile compared to other SERMs like tamoxifen.[1][3]
Below is a diagram illustrating this tissue-selective mechanism.
Q2: What are the known binding affinities and effective concentrations of this compound?
This compound binds to both estrogen receptors, with preclinical data showing a slightly higher affinity for ERα.[4] Its potency is lower than that of estradiol.[2] The effective concentrations can vary significantly between in vitro and in vivo models.
Table 1: this compound Quantitative Data
| Parameter | Value | Receptor/Context | Reference |
|---|---|---|---|
| IC50 | 0.8 µM | Estrogen Receptor α (ERα) | [7] |
| IC50 | 1.7 µM | Estrogen Receptor β (ERβ) | [7] |
| Clinical Dose | 60 mg / day | Treatment of dyspareunia | [6][8] |
| Cmax (Fasted) | 533 ng/mL | Single 60 mg oral dose | [7] |
| Cmax (Fed) | 1198 ng/mL | Single 60 mg oral dose | [7] |
| Effective Dose (in vivo) | 1 and 10 ng/kg | Estrogen agonist action on bone (animal models) |[4] |
Q3: Are there any known off-target effects of this compound not mediated by ERα or ERβ?
While most of this compound's documented effects are mediated through ERα and ERβ, some studies on other SERMs suggest the possibility of ER-independent pathways. For instance, some SERMs have been shown to induce immunogenic modulation in both ER-positive and ER-negative breast cancer cell lines, with effects potentially mediated by the G protein-coupled estrogen receptor (GPR30).[9] Researchers should consider this possibility if they observe effects in ER-negative experimental systems.
Troubleshooting Guide
Problem 1: I am observing an effect of this compound in my ER-negative cell line.
If your cells are confirmed to be ERα and ERβ negative, the observed response is likely due to an off-target effect.
Possible Causes & Solutions:
-
Interaction with other receptors: this compound could be interacting with another receptor, such as GPR30, or other unforeseen "off-targets".[9]
-
Metabolite Activity: The effect could be from a metabolite of this compound. This compound is metabolized by several cytochrome P450 enzymes, including CYP3A4 and CYP2C9, into metabolites like 4-hydroxythis compound.[7] These metabolites may have their own biological activity.
Recommended Experimental Workflow:
The following workflow can help determine if an observed effect is on-target or off-target.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Tissue selectivity of this compound: pharmacologic profile and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ospemifene Drug-Drug Interactions in Research Settings
This technical support center provides researchers, scientists, and drug development professionals with guidance on potential drug-drug interactions with Ospemifene in a research context. The following information is intended to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound?
A1: this compound is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system. The main enzymes responsible for its clearance are CYP3A4 (contributing to approximately 40-50% of clearance), CYP2C9 (approximately 25%), and CYP2C19 (approximately 25%).[1] CYP2B6 also plays a role in its metabolism.[2][3][4] The major metabolite produced is 4-hydroxythis compound.[2][3]
Q2: What is the expected impact of co-administering a CYP3A4 inhibitor with this compound?
A2: Co-administration of a strong CYP3A4 inhibitor, such as ketoconazole, can moderately increase the systemic exposure of this compound. In clinical studies, ketoconazole increased the mean Area Under the Curve (AUC) of this compound by 1.4-fold and the maximum concentration (Cmax) by 1.5-fold.[1][5] Therefore, caution should be exercised, as this may increase the risk of this compound-related adverse reactions.[5][6]
Q3: How does a potent inhibitor of multiple CYP enzymes, like fluconazole, affect this compound pharmacokinetics?
A3: Fluconazole, which inhibits CYP3A4, CYP2C9 (strongly), and CYP2C19, significantly increases this compound exposure.[1][5][6] Concomitant use of fluconazole has been shown to increase the Cmax and AUC of this compound by 1.7-fold and 2.7-fold, respectively.[5] Due to this substantial interaction, the concurrent use of this compound and fluconazole is not recommended.[5][6][7]
Q4: What is the effect of CYP inducers on this compound exposure?
A4: Strong CYP inducers, such as rifampin (which induces CYP3A4, CYP2C9, and CYP2C19), can significantly decrease the systemic exposure of this compound.[5][6] Studies have shown that rifampin can reduce the Cmax and AUC of this compound by 51% and 58%, respectively.[5] This may lead to a reduction in the clinical efficacy of this compound.[5][6]
Q5: Does this compound itself inhibit or induce CYP enzymes?
A5: In vitro studies have suggested that this compound and its metabolites may weakly inhibit several CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, CYP2C8, and CYP2D6.[2][8][9] However, in vivo studies with probe substrates for CYP2C9 (warfarin), CYP2B6 (bupropion), and CYP2C19 (omeprazole) demonstrated that this compound did not cause clinically significant alterations in their metabolism.[8][9] Therefore, the risk of this compound affecting the pharmacokinetics of drugs that are substrates for these CYP enzymes is considered low.[8][9] this compound showed minimal induction of CYP enzymes in cultured human hepatocytes.[8][9]
Troubleshooting Guide
| Observed Issue in Experiment | Potential Cause | Troubleshooting Steps |
| Higher than expected plasma concentrations of this compound. | Co-administration of a CYP3A4 or CYP2C9 inhibitor. | 1. Review all co-administered compounds for known inhibitory effects on CYP3A4, CYP2C9, or CYP2C19. 2. If a known inhibitor is present, consider if its use can be discontinued or replaced with a non-inhibitory compound. 3. If the inhibitor cannot be removed, adjust the this compound dose accordingly and monitor for any potential adverse effects. |
| Lower than expected efficacy or plasma concentrations of this compound. | Co-administration of a CYP3A4, CYP2C9, and/or CYP2C19 inducer. | 1. Screen all co-administered compounds for known inducing effects on major CYP enzymes. 2. If an inducer is identified, assess the feasibility of its removal from the experimental protocol. 3. If the inducer is essential, an increased dose of this compound may be required to achieve the desired therapeutic effect. |
| Unexpected changes in the pharmacokinetics of a co-administered drug. | Potential weak inhibitory effect of this compound. | 1. Although in vivo studies suggest a low risk, consider the possibility of a weak inhibitory effect of this compound, especially on substrates of CYP2B6 and CYP2C9.[3] 2. Analyze the metabolic pathway of the affected drug to see if it is a substrate of the aforementioned enzymes. 3. If a potential interaction is suspected, consider staggering the administration times of this compound and the other drug, or using a lower dose of the affected drug. |
Quantitative Data Summary
Table 1: Effect of CYP Inhibitors on this compound Pharmacokinetics
| Inhibitor | CYP Enzymes Inhibited | Fold Change in this compound Cmax | Fold Change in this compound AUC | Reference |
| Ketoconazole | Strong CYP3A4 inhibitor | 1.5 | 1.4 | [1][5] |
| Fluconazole | Moderate CYP3A4, Strong CYP2C9, Moderate CYP2C19 inhibitor | 1.7 | 2.7 | [1][5] |
| Omeprazole | Moderate CYP2C19 inhibitor | Minimal | Minimal | [1][4] |
Table 2: Effect of a CYP Inducer on this compound Pharmacokinetics
| Inducer | CYP Enzymes Induced | Percent Decrease in this compound Cmax | Percent Decrease in this compound AUC | Reference | | :--- | :--- | :--- | :--- | | Rifampin | Strong CYP3A4, Moderate CYP2C9, Moderate CYP2C19 inducer | 51% | 58% |[5] |
Table 3: In Vitro Inhibitory Potential of this compound and its Metabolites
| Compound | CYP Enzyme | IC50 (µM) | Reference |
| This compound | CYP2B6 | 7.8 | [1][3] |
| This compound | CYP2C9 | 10 | [1][3] |
| This compound | CYP2C19 | 35 | [1] |
| 4-hydroxythis compound | CYP2C9 | Clinically relevant inhibition noted | [8][9] |
| 4'-hydroxythis compound | CYP2C8 | 7 | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of a CYP Inhibitor's Effect on this compound Pharmacokinetics (Example: Ketoconazole)
-
Subject Population: Healthy postmenopausal women.
-
Study Design: A two-period, crossover study.
-
Treatment Arm 1 (Control): A single oral dose of 60 mg this compound is administered.
-
Treatment Arm 2 (Inhibitor): Subjects receive 400 mg of ketoconazole once daily for 5 days prior to and 3 days after a single oral dose of 60 mg this compound.[1]
-
Washout Period: A sufficient washout period is implemented between the two treatment arms.
-
Sample Collection: Serial blood samples are collected at predefined time points before and after this compound administration in both arms.
-
Bioanalysis: Plasma concentrations of this compound and its major metabolites are determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, AUC, and T1/2, are calculated and compared between the two treatment arms to determine the effect of the inhibitor.
Protocol 2: In Vitro Assessment of this compound's CYP Inhibition Potential
-
System: Human liver microsomes or recombinant human CYP enzymes.[1]
-
Substrates: Use CYP-specific probe substrates for the enzymes of interest (e.g., bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19).
-
Incubation: Incubate the microsomes or recombinant enzymes with the probe substrate in the presence of a range of this compound concentrations.
-
Metabolite Quantification: After a specified incubation time, the reaction is stopped, and the formation of the specific metabolite is quantified using LC-MS/MS.
-
Data Analysis: The rate of metabolite formation at each this compound concentration is compared to the control (no this compound). The IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity) is then calculated.
Visualizations
Caption: Metabolic pathway of this compound via major CYP enzymes.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of cytochrome P450 inhibitors and inducers on the metabolism and pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of this compound on drug metabolism mediated by cytochrome P450 enzymes in humans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of Ospemifene in Long-Term Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ospemifene in long-term animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides
Issue 1: Hot Flashes and Thermoregulatory Changes
Question: We are observing signs consistent with hot flashes (sudden increases in skin temperature) in our ovariectomized (OVX) rat model treated with this compound. How should we manage this?
Answer:
Hot flashes are a known side effect of this compound.[1] While typically not life-threatening in animal models, they can be a sign of distress and may impact experimental outcomes.
Monitoring and Management:
-
Confirm and Quantify: Utilize tail skin temperature monitoring to confirm and quantify the frequency and severity of these episodes.
-
Environmental Temperature: Ensure the ambient housing temperature is stable and in the lower end of the recommended range for rats to prevent exacerbation.
-
Stress Reduction: Minimize other stressors, as anxiety can be a trigger for hot flash-like responses in rats.[2]
-
Humane Endpoints: If the frequency or severity of hot flashes leads to significant distress, altered feeding behavior, or other signs of poor welfare, consider it a humane endpoint for the affected animal.
Issue 2: Uterine and Endometrial Changes
Question: Our long-term this compound study in rats shows a slight increase in uterine weight and some changes in endometrial histology compared to the control group. Is this expected, and what is the appropriate course of action?
Answer:
This compound, as a selective estrogen receptor modulator (SERM), can have mixed agonist and antagonist effects on the uterus.[3] In preclinical studies, this compound has been shown to have a less pronounced effect on uterine weight compared to estradiol.[4][5]
Monitoring and Management:
-
Histopathological Analysis: Detailed histopathological examination of the endometrium is crucial. Look for signs of hyperplasia, cellular proliferation (e.g., Ki-67 staining), or other abnormalities. In many studies, this compound did not induce significant endometrial proliferation.[6]
-
Vaginal Cytology: Regularly perform vaginal cytology to monitor for persistent cornification, which could indicate a strong estrogenic effect.
-
Comparison to Benchmarks: Compare your findings to published data for this compound and other SERMs like tamoxifen and raloxifene in similar animal models.[6]
-
Dose-Response Evaluation: If the changes are more pronounced than expected, re-evaluate the dosage. The effects of SERMs can be dose-dependent.[4]
Issue 3: Vaginal Discharge
Question: Some of the rats in our long-term this compound study have developed a persistent vaginal discharge. What is the cause and how should it be addressed?
Answer:
Vaginal discharge can be a treatment-emergent adverse event with this compound.[7] It is often a result of the estrogenic effect of this compound on the vaginal epithelium, leading to increased secretions.
Monitoring and Management:
-
Rule out Infection: Culture the discharge to rule out bacterial or fungal infections (e.g., vaginitis).
-
Cytological Examination: Perform vaginal cytology to characterize the cellular composition of the discharge. An increase in superficial cells is an expected effect of this compound.[8]
-
Perineal Hygiene: Ensure good perineal hygiene for the animals to prevent skin irritation.
-
Documentation: Document the character (color, consistency) and amount of discharge as a study parameter. If the discharge is purulent or accompanied by other signs of illness, veterinary consultation is recommended.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common side effects of this compound observed in long-term animal studies?
A1: Based on preclinical data, the most commonly reported findings include effects on reproductive tissues (uterus and vagina), bone, and thermoregulation (hot flashes). Unlike some other SERMs, this compound has not been associated with liver toxicity in rats and mice.[9]
Q2: Which animal model is most appropriate for studying the long-term effects of this compound?
A2: The ovariectomized (OVX) rat is a widely used and predictive model for studying the effects of SERMs like this compound in a state of estrogen deficiency, mimicking postmenopause.[10][11]
Bone Health
Q3: Does long-term this compound administration negatively impact bone in animal models?
A3: No, preclinical studies in OVX rats have consistently shown that this compound has a protective, estrogen-agonist effect on bone. It has been demonstrated to reduce bone loss, preserve bone mineral density (BMD), and maintain bone strength.[10][12][13][14][15]
Uterine and Breast Tissue
Q4: What are the expected effects of long-term this compound on the endometrium in rats?
A4: this compound is designed to have a neutral to weak estrogenic effect on the endometrium.[3] Long-term studies in rats have generally shown minimal changes in endometrial thickness and no significant increase in endometrial hyperplasia or carcinoma at therapeutic doses.[4]
Q5: How does this compound affect breast tissue in animal models?
A5: In animal models of breast cancer, this compound has demonstrated estrogen antagonist effects, suggesting a protective role.[9][16]
Experimental Procedures
Q6: What is the recommended method for oral administration of this compound in rats for long-term studies?
A6: Oral gavage is a common and precise method for administering this compound in long-term rat studies. It is crucial to use proper technique to minimize stress and avoid injury to the animal.
Q7: How can we monitor for potential toxicity during a long-term this compound study?
A7: Regular monitoring should include daily observation of clinical signs (activity, posture, grooming), weekly body weight measurements, and periodic blood collection for hematology and clinical chemistry. Any animal showing signs of significant distress should be assessed for humane endpoints.
Data Presentation
Table 1: Effects of this compound on Uterine and Vaginal Tissues in Ovariectomized (OVX) Rats
| Parameter | Species/Model | Dosage | Duration | Observation | Reference(s) |
| Uterine Wet Weight | OVX Rat | 10 mg/kg/day | 2 weeks | Less pronounced increase compared to ethinyl estradiol. | [11] |
| Vaginal Weight | OVX Rat | 10 mg/kg/day | 2 weeks | Significant increase, more effective than raloxifene. | [11] |
| Vaginal Epithelial Height | OVX Rat | 0.39 mg/kg/day (ED50) | 2 weeks | Nearly the same magnitude as ethinyl estradiol. | [11] |
| Vaginal Epithelial Histology | OVX Rat | 10 mg/kg/day | 2 weeks | Increased thickness and mucification, but no cornification. | [11] |
Table 2: Effects of this compound on Bone Parameters in Ovariectomized (OVX) Rats
| Parameter | Species/Model | Dosage | Duration | Observation | Reference(s) |
| Bone Mineral Density (BMD) | OVX Rat | 1, 5, or 25 mg/kg | 52 weeks | Significantly increased trabecular BMD in the distal femur and proximal tibia. | [10][12] |
| Bone Mineral Content (BMC) | OVX Rat | 25 mg/kg | 51 weeks | Significantly increased distal femur BMC. | [10][12] |
| Trabecular Bone Volume | OVX Rat | 10 mg/kg | 4 weeks | Prevented OVX-induced bone loss. | [10][12] |
| Bone Mechanical Strength | OVX Rat | 5 and 25 mg/kg | 52 weeks | Increased mechanical strength of femurs and 4th lumbar vertebra. | [10][12] |
Experimental Protocols
Protocol 1: Ovariectomized (OVX) Rat Model for Menopause
This protocol describes the surgical procedure to induce a state of estrogen deficiency in female rats, creating a model for postmenopause.
-
Animal Selection: Use healthy, adult female Sprague-Dawley or Wistar rats, typically 8-10 weeks of age.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane inhalation or injectable ketamine/xylazine cocktail) according to your institution's approved protocol.
-
Surgical Preparation: Shave and aseptically prepare the surgical area on the dorsal aspect, just lateral to the spine.
-
Incision: Make a small, single midline dorsal skin incision or two bilateral flank incisions.
-
Ovary Exteriorization: Gently exteriorize the ovary, which is located in a fat pad caudal to the kidney.
-
Ligation and Removal: Ligate the ovarian blood vessels and the fallopian tube with absorbable suture material. Carefully excise the ovary.
-
Closure: Return the uterine horn to the abdominal cavity. Close the muscle layer and skin with appropriate sutures or staples.
-
Post-operative Care: Provide post-operative analgesia as recommended by your veterinarian. Monitor the animal for signs of pain, infection, and normal recovery of feeding and drinking behavior. Allow a recovery period of at least two weeks before initiating treatment to ensure depletion of endogenous estrogens.
Protocol 2: Assessment of Bone Mineral Density (BMD) by Dual-Energy X-ray Absorptiometry (DXA)
DXA is a non-invasive technique to measure BMD in live animals.
-
Animal Preparation: Anesthetize the rat according to an approved protocol.
-
Positioning: Place the rat in a prone position on the DXA scanner bed. Ensure consistent positioning for all scans to maintain precision.
-
Scanning: Perform a whole-body or region-specific (e.g., femur, lumbar spine) scan using the small animal software on the DXA machine.
-
Analysis: Use the scanner's software to define the regions of interest (ROI) for analysis (e.g., L1-L4 vertebrae, total femur). The software will calculate BMD (g/cm²) and bone mineral content (BMC, g).
-
Data Recording: Record the BMD and BMC values for each ROI. For longitudinal studies, perform scans at baseline and at specified time points throughout the study.
Protocol 3: Endometrial Histology and Proliferation Assessment
This protocol details the collection and processing of uterine tissue for histological evaluation.
-
Tissue Collection: At the end of the study, humanely euthanize the rat. Dissect the entire uterus, trim away fat and connective tissue, and record the wet weight.
-
Fixation: Fix one uterine horn in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick cross-sections of the uterine horn using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology, deparaffinize and rehydrate the sections, then stain with H&E.
-
Immunohistochemistry (IHC) for Proliferation Marker (e.g., Ki-67): Perform antigen retrieval on deparaffinized sections. Incubate with a primary antibody against Ki-67, followed by an appropriate secondary antibody and detection system. Counterstain with hematoxylin.
-
-
Microscopic Analysis:
-
Morphology: Examine H&E stained sections for endometrial thickness, glandular structure, and any signs of hyperplasia or atrophy.
-
Proliferation Index: In Ki-67 stained sections, count the number of positively stained nuclei in the luminal and glandular epithelium and the stroma. Express this as a percentage of the total number of cells in that compartment.
-
Mandatory Visualizations
Caption: this compound's tissue-selective signaling pathway.
Caption: Workflow for a long-term this compound study in OVX rats.
Caption: Decision-making for managing adverse events.
References
- 1. Changes in Bone Turnover Markers and Bone Mass with Reducing Levels of Jumping Exercise Regimens in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Article - Standard on Humane Endpoint... [policies.unc.edu]
- 3. Protocol for direct vaginal cytology of laboratory rats [medigraphic.com]
- 4. Rat Health & Welfare Tips | RSPCA - RSPCA - rspca.org.uk [rspca.org.uk]
- 5. instechlabs.com [instechlabs.com]
- 6. Vaginal cytology of the laboratory rat and mouse – review and criteria for the staging of the estrous cycle using stained vaginal smears - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafeber.com [lafeber.com]
- 8. researchgate.net [researchgate.net]
- 9. Vaginal Lavage and Cytology [protocols.io]
- 10. Micro-CT analysis of the rodent jaw bone micro-architecture: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signs of Pain in Rats – Rat Guide [ratguide.com]
- 12. DXA for bone density measurement in small rats weighing 150-250 grams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Guidelines for Blood Collection in Laboratory Animals | UK Research [research.uky.edu]
- 14. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dual-energy x-ray absorptiometry of the rat: accuracy, precision, and measurement of bone loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in experimental results with Ospemifene
Welcome to the technical support center for researchers working with Ospemifene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address variability in your experimental results.
General FAQs
Q1: What is this compound and how does its mechanism of action contribute to experimental variability?
This compound is a Selective Estrogen Receptor Modulator (SERM).[1][2] Unlike traditional estrogen therapy, SERMs can have either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue.[1][2][3] This tissue-specific action is a primary source of experimental variability. For example, this compound exhibits estrogen agonist effects on vaginal epithelium and bone, while demonstrating antagonist effects in breast tissue.[1][3][4][5] Therefore, the experimental model system (e.g., cell line, animal model) and the tissue being studied will dictate the observed outcome.
Caption: this compound's tissue-selective mechanism of action.
Q2: What are the key pharmacokinetic parameters of this compound and how do they vary?
The pharmacokinetics of this compound can vary significantly based on administration conditions, particularly food intake. Administration with food substantially increases its absorption.[6] Variability in experimental outcomes can arise if dosing conditions are not strictly controlled.
| Parameter | Fasted State (60 mg dose) | Fed State (60 mg dose) |
| Tmax (Time to peak concentration) | ~2.0 hours (Range: 1-8h)[2][6] | ~2.5 hours (Range: 1-6h)[6] |
| Cmax (Peak plasma concentration) | ~533 ng/mL[6] | ~1198 ng/mL[6] |
| AUC (Total drug exposure) | ~4165 ng·hr/mL[6] | ~7521 ng·hr/mL[6] |
| Terminal Half-life (t½) | ~26 hours[2] | ~26 hours[2] |
| Protein Binding | >99%[2][6] | >99%[2][6] |
Data from single oral dose studies in postmenopausal women.
Q3: How is this compound metabolized, and why is this critical for experimental design?
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2C9, with contributions from CYP2C19.[1][2][6][7][8] This metabolic pathway is a major source of variability due to potential drug-drug interactions. Co-administration of substances that induce or inhibit these enzymes can significantly alter this compound's plasma concentration and, consequently, its efficacy and safety profile.[7][8][9] The major active metabolite is 4-hydroxythis compound.[2][6]
Caption: Metabolic pathways of this compound and influencing factors.
In Vitro Experiment Troubleshooting
Q4: My in vitro cell proliferation assay results with this compound are inconsistent. What are the potential causes?
Variability in cell-based assays is a common challenge. For a SERM like this compound, the results are highly dependent on the specific cell line and experimental conditions.
Potential Causes & Troubleshooting Steps:
-
Cell Line Characteristics:
-
Issue: Different cell lines have varying expression ratios of Estrogen Receptor alpha (ERα) and Estrogen Receptor beta (ERβ), which can alter the response to this compound.[1] For instance, its anti-estrogenic activity has been confirmed in ER-positive MCF-7 breast cancer cells.[10]
-
Solution: Consistently use the same cell line at a low passage number. Characterize and document the ERα and ERβ expression levels in your chosen cell line.
-
-
Hormone Deprivation:
-
Issue: Steroid hormones present in standard fetal bovine serum (FBS) can activate estrogen receptors, masking the effects of this compound.
-
Solution: Culture cells in phenol red-free medium and use charcoal-stripped FBS for at least 48-72 hours before and during the experiment to remove endogenous steroids.
-
-
Compound Solubility and Stability:
-
Issue: this compound is lipophilic and may precipitate in aqueous culture media, leading to inconsistent effective concentrations.[6]
-
Solution: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low (<0.1%) and consistent across all wells, including controls. Visually inspect for precipitation.
-
-
Assay Conditions:
-
Issue: Seeding density, incubation time, and the specific proliferation assay used (e.g., MTT, BrdU, cell counting) can all introduce variability.
-
Solution: Optimize and standardize your entire protocol. Ensure cell seeding is uniform and that the assay is read during the logarithmic growth phase.
-
Caption: Troubleshooting workflow for inconsistent in vitro results.
In Vivo Experiment Troubleshooting
Q5: We are observing high inter-animal variability in our preclinical efficacy studies. What factors should we investigate?
In vivo studies introduce multiple layers of complexity. Variability in this compound's effects in animal models can often be traced to metabolism, the choice of model, and experimental procedures.
Potential Causes & Troubleshooting Steps:
-
Metabolism and Drug Interactions:
-
Issue: As mentioned, this compound's metabolism is heavily influenced by CYP enzymes.[2][6] Animal diet components or co-administered drugs can alter the activity of these enzymes, leading to variable exposure.
-
Solution: Standardize the animal diet. Be aware of and control for any other compounds the animals may be receiving. If interactions are suspected, conduct a pilot pharmacokinetic study to measure plasma levels of this compound and its metabolites.
-
-
Animal Model Selection:
-
Issue: The chosen animal model may not accurately reflect the human condition. However, the ovariectomized (OVX) rat has been shown to be a highly predictive model for this compound's activity on postmenopausal vulvovaginal atrophy (VVA).[10][11] In this model, this compound increases vaginal epithelial height and weight.[10]
-
Solution: Use the OVX rat model for VVA studies. Ensure complete ovariectomy and allow sufficient time for hormonal depletion and tissue atrophy before starting treatment.
-
-
Dosing and Administration:
-
Issue: Inconsistent administration (e.g., gavage volume, stress during dosing) can affect absorption and overall animal well-being, introducing variability. The food effect seen in humans suggests that feeding schedules in animals could also impact bioavailability.[6]
-
Solution: Ensure all technical staff are thoroughly trained in consistent, low-stress dosing techniques. Standardize the timing of dosing relative to the animal's light/dark and feeding cycles.
-
Q6: Are there specific drugs or compounds known to interact with this compound that I should be aware of in my experiments?
Yes. Any compound that strongly inhibits or induces CYP3A4 or CYP2C9 will likely alter this compound exposure.[7][8] Using such compounds concomitantly without careful consideration is a major source of experimental variability.
| Interaction Type | Compound Example | Effect on this compound | Experimental Implication |
| Strong CYP2C9 Inhibitor | Fluconazole | Increases exposure ~2.7-fold[7][12] | Potential for exaggerated effects or toxicity. |
| Strong CYP3A4 Inhibitor | Ketoconazole | Increases exposure ~1.4-fold[7][8][12] | May lead to higher-than-expected efficacy or side effects. |
| CYP450 Inducer | Rifampin | Decreases exposure ~58%[7][8] | May lead to a lack of efficacy at standard doses. |
This is not an exhaustive list. Researchers should review all co-administered compounds for potential interactions.
Clinical Research Considerations
Q7: Some clinical trials show a statistically significant benefit of this compound for vaginal dryness, while others do not. Why the discrepancy?
Variability in clinical trial outcomes is common and can be attributed to several factors beyond the drug's direct pharmacological effect.
-
Study Population: In one study, a statistically significant difference in the reduction of vaginal dryness severity compared to placebo was not demonstrated.[13][14] This can be due to differences in the baseline severity of symptoms in the enrolled population or other demographic variables.
-
Endpoint Measurement: The primary endpoints in VVA trials often include both objective measures (e.g., changes in vaginal cell types, pH) and subjective, patient-reported outcomes (e.g., symptom severity).[15][16] this compound has consistently shown significant improvements in objective measures like increasing superficial cells, decreasing parabasal cells, and reducing vaginal pH.[16][17][18]
-
Placebo Effect: VVA trials can have a notable placebo effect, which can sometimes narrow the statistical gap between the treatment and placebo arms for subjective endpoints like dryness.[13][14]
| Endpoint | Typical Result with this compound 60 mg |
| Change in Parabasal Cells | Statistically significant decrease vs. placebo[13][17][18] |
| Change in Superficial Cells | Statistically significant increase vs. placebo[13][17][18] |
| Change in Vaginal pH | Statistically significant reduction vs. placebo[16][17][18] |
| Improvement in Dyspareunia (MBS) | Statistically significant improvement vs. placebo[13][17] |
| Improvement in Vaginal Dryness (MBS) | Results have been variable across studies[13][14] |
(MBS: Most Bothersome Symptom)
Key Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MCF-7 Cells)
-
Cell Culture Preparation:
-
Culture MCF-7 cells in phenol red-free DMEM/F12 medium supplemented with 10% charcoal-stripped fetal bovine serum (CS-FBS) and antibiotics for 72 hours prior to the experiment.
-
-
Seeding:
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well, clear-bottom, black-walled plate in 100 µL of the same medium. Allow cells to attach for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in 100% DMSO. Further dilute in phenol red-free/CS-FBS medium to achieve 2X final concentrations.
-
Remove the seeding medium from the cells and add 100 µL of the appropriate treatment or vehicle control (e.g., 0.1% DMSO) medium.
-
-
Incubation:
-
Incubate the plate for 5 days at 37°C in a humidified 5% CO₂ incubator.
-
-
Quantification (MTT Assay Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Normalize results to the vehicle control to determine the percent inhibition or proliferation.
-
Protocol 2: Ovariectomized (OVX) Rat Model of Vaginal Atrophy
-
Animal Model:
-
Use female Sprague-Dawley rats, 8-10 weeks old.
-
-
Surgical Procedure:
-
Perform bilateral ovariectomy under appropriate anesthesia and aseptic conditions. A sham surgery group should also be prepared.
-
Administer post-operative analgesics as required.
-
-
Atrophy Period:
-
Allow the rats to recover for at least 2 weeks post-surgery to ensure depletion of endogenous hormones and induction of vaginal atrophy.[10]
-
-
Treatment:
-
Randomize OVX rats into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, positive control like 17α-ethinyl estradiol).
-
Administer treatments daily via oral gavage for 14-28 days.[10]
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the vagina and uterus and record wet weights.
-
Fix the vaginal tissue in 10% neutral buffered formalin for histological processing.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Measure the vaginal epithelial height/thickness using microscopy and appropriate imaging software. This is a key endpoint where this compound has shown significant effects.[10]
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound (FC-1271a) | selective estrogen receptor modulator (SERM) | CAS 128607-22-7 | FC-1271a; FC1271a; Osphena|treatment of dyspareunia| InvivoChem [invivochem.com]
- 3. This compound: a first-in-class, non-hormonal selective estrogen receptor modulator approved for the treatment of dyspareunia associated with vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the female reproductive and urinary tracts: translation from preclinical models into clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Vaginal effects of this compound in the ovariectomized rat preclinical model of menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound (Osphena) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clinical Review - this compound (Osphena) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Efficacy, tolerability, and endometrial safety of this compound compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Safety and efficacy of this compound for the treatment of dyspareunia associated with vulvar and vaginal atrophy due to menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 17. hcp.osphena.com [hcp.osphena.com]
- 18. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of Ospemifene versus Tamoxifen on breast cancer cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of Ospemifene and Tamoxifen on breast cancer cells. Both are selective estrogen receptor modulators (SERMs) with distinct profiles in their interactions with breast cancer cells. This document summarizes key experimental data on their impact on cell viability, apoptosis, and gene expression, outlines the methodologies used in these studies, and visualizes their signaling pathways.
Comparative Efficacy on Breast Cancer Cell Viability
Both this compound and Tamoxifen have been shown to inhibit the proliferation of estrogen receptor-positive (ER+) breast cancer cells. Tamoxifen, a well-established therapy, exhibits a potent cytotoxic effect. This compound, while also demonstrating anti-proliferative properties, appears to be less potent than Tamoxifen in some contexts.
| Drug | Cell Line | Assay | Key Findings |
| This compound | MCF-7 (ER+) | Proliferation Assay | Inhibited cell proliferation in a concentration-dependent manner.[1] |
| MDA-MB-231 (ER-) | Proliferation Assay | No significant effect on cell growth.[2][3] | |
| Tamoxifen | MCF-7 (ER+) | MTT Assay | IC50 of 4.506 µg/mL.[4] |
| T47D (ER+) | Cell Death Assay | 5 µM Tamoxifen caused approximately 50% and 80% cell death at 30 and 60 minutes, respectively. | |
| MDA-MB-231 (ER-) | Apoptosis Assay | Induced apoptosis, suggesting an ER-independent mechanism in these cells.[5] |
Induction of Apoptosis in Breast Cancer Cells
Tamoxifen is a well-documented inducer of apoptosis in breast cancer cells through multiple pathways.[6][7] Studies on this compound also indicate an increase in apoptosis in breast tissue, although detailed quantitative data on specific breast cancer cell lines are less prevalent in the reviewed literature.
| Drug | Cell Line | Assay | Key Findings |
| This compound | Human Breast Tissue | Immunohistochemistry | Increased apoptosis at a concentration of 100 nM after 14 days.[1] |
| Tamoxifen | MCF-7 (ER+) | Flow Cytometry | Treatment with 250 µM Tamoxifen for 48 hours resulted in a significant increase in late apoptotic cells (45.7% compared to 0.045% in control).[7] |
| MCF-7 (ER+) | ELISA | Induced apoptosis in a time- and concentration-dependent manner, with a ~8-fold increase with 10⁻⁵ M Tamoxifen for 72 hours.[6] |
Regulation of Gene Expression
Both SERMs exert their effects by modulating the expression of estrogen-responsive genes. Tamoxifen has been extensively studied in this regard, with a number of specific target genes identified. This compound's anti-estrogenic activity is also linked to the regulation of gene expression, though the specific gene targets are less comprehensively documented in the available literature.
| Drug | Cell Line | Key Regulated Genes | Effect |
| This compound | Human Breast Tissue | ERα, TFF1 | Downregulation.[1] |
| Tamoxifen | MCF-7 (ER+) | Bcl-2 | Time- and concentration-dependent downregulation at both mRNA and protein levels.[4][6] |
| MCF-7 (ER+) | Bax, Bcl-xL, p53 | No significant change in expression.[4][6] | |
| MCF-7 (ER+) | YWHAZ/14-3-3z, LOC441453 | Upregulation, correlated with a poor prognosis.[8] | |
| MCF-7 (ER+) | >60 unique genes | Preferentially regulated by Tamoxifen compared to estradiol.[8][9] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with various concentrations of this compound or Tamoxifen for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the desired concentrations of this compound or Tamoxifen for the specified time.
-
Cell Harvesting: Adherent cells are detached using trypsin, and both floating and adherent cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)
-
RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a qPCR instrument, cDNA template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalized to a housekeeping gene (e.g., GAPDH, β-actin).
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for both this compound and Tamoxifen involves competitive binding to the estrogen receptor, leading to conformational changes that modulate gene transcription.
This compound Signaling Pathway
Caption: this compound's anti-proliferative and pro-apoptotic effects in breast cancer cells.
Tamoxifen Signaling Pathway
Caption: Tamoxifen's multifaceted signaling pathways leading to anti-cancer effects.
Conclusion
Both this compound and Tamoxifen demonstrate efficacy against ER-positive breast cancer cells by inhibiting proliferation and inducing apoptosis through the modulation of estrogen receptor signaling. Tamoxifen, the established therapeutic, has a broader and more extensively characterized range of action, including effects on ER-negative cells. This compound's anti-estrogenic effects in breast tissue are evident, though it appears to be a less potent agent than Tamoxifen in the contexts studied so far. Further direct comparative studies are warranted to fully elucidate the relative potencies and specific molecular mechanisms of these two SERMs in various breast cancer subtypes. This will be crucial for guiding future drug development and therapeutic strategies.
References
- 1. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Tamoxifen-induced apoptosis in breast cancer cells relates to down-regulation of bcl-2, but not bax and bcl-X(L), without alteration of p53 protein levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tamoxifen induces apoptosis through cancerous inhibitor of protein phosphatase 2A–dependent phospho-Akt inactivation in estrogen receptor–negative human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing [frontiersin.org]
- 8. Gene expression preferentially regulated by tamoxifen in breast cancer cells and correlations with clinical outcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Ospemifene and Estradiol on Vaginal Epithelium
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the effects of Ospemifene and estradiol on the vaginal epithelium, focusing on key physiological and cellular markers of vaginal health. The information presented is synthesized from peer-reviewed clinical trial data to assist in research and development efforts.
Introduction
Vulvovaginal atrophy (VVA), a common condition in postmenopausal women, is characterized by the thinning and inflammation of the vaginal epithelium due to estrogen deficiency. This leads to symptoms such as dryness, itching, and dyspareunia. The two primary therapeutic agents discussed here, this compound and estradiol, address the underlying estrogen deficiency but through distinct mechanisms of action. Estradiol, the most potent endogenous estrogen, directly activates estrogen receptors (ERs). This compound, a selective estrogen receptor modulator (SERM), exhibits tissue-specific estrogen agonist or antagonist effects. In the vaginal epithelium, it acts as an agonist, promoting cellular maturation and restoring tissue integrity.[1]
This guide summarizes the quantitative effects of both compounds on the vaginal epithelium, details the experimental protocols used to generate this data, and illustrates their molecular signaling pathways.
Quantitative Data Summary
The following tables summarize the mean changes from baseline in key markers of vaginal epithelial health following treatment with this compound (60 mg/day orally) or various formulations of local estradiol, as observed in placebo-controlled clinical trials. It is important to note that direct head-to-head clinical trial data is limited, and this comparison is primarily based on an indirect analysis of placebo-controlled studies.[2][3]
Table 1: Change in Vaginal Epithelial Cell Composition (12 Weeks)
| Treatment | Change in Parabasal Cells (%) | Change in Intermediate Cells (%) | Change in Superficial Cells (%) |
| This compound (60 mg/day) | ↓ 23.7 to 30.0 | ↑ 24.0 (approx.) | ↑ 7.8 to 11.0 |
| Estradiol Vaginal Cream (0.003%) | ↓ (significant vs. placebo) | - | ↑ (significant vs. placebo) |
| Estradiol Vaginal Tablet (10 µg) | ↓ 37.0 | ↑ 24.0 | ↑ 13.0 |
| Placebo | ↑ 4.0 to ↓ 9.0 | ↑ 5.0 (approx.) | ↑ 0.6 to 4.0 |
Data compiled from multiple sources.[1][4]
Table 2: Change in Vaginal Maturation Value and pH (12 Weeks)
| Treatment | Change in Maturation Value | Change in Vaginal pH |
| This compound (60 mg/day) | ↑ (significant vs. placebo) | ↓ 1.0 |
| Estradiol Vaginal Tablet (10 µg) | ↑ 25.0 | ↓ 1.3 |
| Placebo | ↑ 6.5 | ↓ 0.1 to 0.29 |
Data compiled from multiple sources.[1][2][4]
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials. The key methodologies for assessing the primary endpoints are detailed below.
Vaginal Maturation Index (VMI) Assessment
The Vaginal Maturation Index is a cytological assessment that quantifies the estrogenic effect on the vaginal epithelium by determining the relative proportions of three types of squamous cells:
-
Parabasal cells: Immature cells, predominant in atrophic vaginitis.
-
Intermediate cells: Represent a mid-level of maturation.
-
Superficial cells: Fully mature cells, indicative of estrogenic stimulation.
Protocol:
-
Sample Collection: A sterile cotton swab or cytobrush is used to collect a sample of exfoliated cells from the lateral wall of the upper third of the vagina.
-
Slide Preparation: The collected sample is evenly smeared onto a clean glass microscope slide.
-
Fixation: The slide is immediately fixed with a cytological spray fixative (e.g., alcohol-based) to preserve cellular morphology.
-
Staining: The fixed smear is stained using the Papanicolaou (Pap) staining method.
-
Microscopic Analysis: A trained cytotechnologist or pathologist examines the slide under a microscope. At least 200 intact squamous cells are counted and categorized as parabasal, intermediate, or superficial.
-
Reporting: The results are expressed as the percentage of each cell type.
Vaginal Maturation Value (MV) Calculation
The Maturation Value is a single numerical score derived from the VMI that provides a quantitative measure of the overall estrogenic effect.
Formula: MV = (0.5 × % Intermediate cells) + (1.0 × % Superficial cells)[5][6][7]
A higher MV indicates a greater estrogenic effect on the vaginal epithelium.
Vaginal pH Measurement
Vaginal pH is a key indicator of the vaginal environment's health. An acidic pH (typically <4.5) is maintained by the production of lactic acid by lactobacilli, which thrive in an estrogen-rich environment. In atrophic vaginitis, the pH becomes more alkaline.
Protocol:
-
Sample Collection: A sterile cotton swab is inserted into the mid-vagina to absorb vaginal fluid, avoiding contact with the cervix or vulva.
-
pH Determination: The swab is then applied to a narrow-range pH paper strip (typically with a range of 3.0 to 5.5).
-
Reading: The color change on the pH paper is immediately compared to the calibrated color chart provided with the test strips to determine the pH value. Alternatively, a calibrated pH meter with a flat surface electrode can be used for a more precise measurement.
Signaling Pathways and Experimental Workflow
Molecular Mechanisms of Action
This compound and estradiol both exert their effects through estrogen receptors, but their interaction and downstream signaling differ.
Estradiol Signaling Pathway: Estradiol, as a natural estrogen, binds to and activates both nuclear and membrane-associated estrogen receptors (ERα and ERβ). This leads to both genomic and non-genomic signaling cascades. The genomic pathway involves the translocation of the estradiol-ER complex to the nucleus, where it binds to estrogen response elements (EREs) on DNA, leading to the transcription of genes that promote epithelial proliferation, maturation, and the production of glycogen. The non-genomic pathway involves rapid, membrane-initiated steroid signaling that can also contribute to cellular proliferation and function.
Caption: Estradiol Signaling in Vaginal Epithelium.
This compound Signaling Pathway: this compound, as a SERM, also binds to estrogen receptors. In the vaginal epithelium, it adopts a conformation that recruits co-activator proteins, mimicking the agonistic effects of estradiol. This leads to the activation of estrogen-responsive genes, resulting in the proliferation and maturation of the vaginal epithelium. In other tissues, such as the breast, it may recruit co-repressors, leading to an antagonistic effect.
References
- 1. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Systematic indirect comparison of this compound versus local estrogens for vulvar and vaginal atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Prevalence and Correlates of Vaginal Estrogenization in Postmenopausal Women in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abstracts.eurospe.org [abstracts.eurospe.org]
Ospemifene's Anti-Estrogenic Profile in Breast Tissue: A Comparative Analysis
A comprehensive evaluation of Ospemifene's anti-estrogenic activity in breast tissue reveals a promising profile for this selective estrogen receptor modulator (SERM). This guide provides a detailed comparison of this compound with other established SERMs, namely Tamoxifen and Raloxifene, supported by experimental data from in vitro and in vivo studies. The objective of this guide is to offer researchers, scientists, and drug development professionals a thorough understanding of this compound's potential in breast cancer prevention and treatment.
This compound, a third-generation SERM, exhibits a tissue-specific estrogenic and anti-estrogenic profile.[1][2] While it demonstrates estrogenic effects in bone and the vagina, it acts as an antagonist in breast tissue, a crucial characteristic for its safety and potential therapeutic application in breast cancer.[1][2][3] This dual activity is a hallmark of SERMs, which modulate the activity of estrogen receptors (ERα and ERβ) in a tissue-dependent manner.[4][5]
Comparative In Vitro Efficacy
The anti-proliferative effects of this compound and other SERMs have been quantified in estrogen receptor-positive (ER+) breast cancer cell lines, most notably MCF-7. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, provides a basis for direct comparison.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 | ~10-20 | [4] |
| Tamoxifen | MCF-7 | 20.5 ± 4.0 | [4] |
| Raloxifene | MCF-7 | 13.7 ± 0.3 | [4] |
| Idoxifene | MCF-7 | 6.5 ± 0.6 | [4] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
In studies using human breast tissue explants, this compound, similar to Raloxifene and Tamoxifen, demonstrated a concentration-dependent decrease in the number of proliferating cells.[6] However, these studies also suggest that this compound is less potent than Tamoxifen and Raloxifene in this ex vivo model.[6]
In Vivo Anti-Tumor Activity
Animal models, particularly xenograft models using human breast cancer cells implanted in immunocompromised mice, are pivotal in validating the in vivo efficacy of anti-estrogenic compounds.
Preclinical studies have shown that this compound effectively inhibits the growth of ER-positive mammary tumors in a dose-dependent manner.[7] In one study using the MTag.Tg transgenic mouse model, a 50 mg/kg dose of this compound significantly increased survival time and exerted an antitumor effect.[7] Furthermore, in a ductal carcinoma in situ mouse model, both this compound and Tamoxifen significantly reduced cell proliferation.[8]
Mechanism of Action: The Estrogen Receptor Signaling Pathway
Selective Estrogen Receptor Modulators (SERMs) like this compound exert their tissue-specific effects by binding to estrogen receptors (ERα and ERβ). The binding of a SERM to the ER induces a conformational change in the receptor. This altered receptor complex can then recruit different co-regulatory proteins (co-activators or co-repressors) to the DNA, leading to either activation or repression of gene transcription in a tissue-specific manner. In breast tissue, SERMs like this compound promote the recruitment of co-repressors, leading to the inhibition of estrogen-dependent gene expression and subsequent reduction in cell proliferation.
Caption: Mechanism of SERM action in breast cancer cells.
Experimental Protocols
In Vitro: MCF-7 Cell Proliferation Assay
This assay is a cornerstone for evaluating the estrogenic and anti-estrogenic properties of compounds.
1. Cell Culture and Maintenance:
-
Cell Line: MCF-7 (ATCC HTB-22), an ER-positive human breast adenocarcinoma cell line.
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% penicillin-streptomycin.[4] For experiments assessing estrogenic activity, phenol red-free medium with charcoal-stripped FBS is used to eliminate exogenous estrogens.[3]
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: Cells are passaged at 80-90% confluency using trypsin-EDTA.
2. Proliferation Assay Protocol:
-
Seeding: MCF-7 cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well in phenol red-free medium containing charcoal-stripped FBS and allowed to attach overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Tamoxifen, Raloxifene) with or without a fixed concentration of 17β-estradiol (E2) to assess anti-estrogenic activity. Control wells receive vehicle (e.g., DMSO) and/or E2 alone.
-
Incubation: Plates are incubated for 4-6 days.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Crystal Violet Staining: Stains the DNA of adherent cells.
-
BrdU Incorporation Assay: Measures DNA synthesis in proliferating cells.
-
-
Data Analysis: The results are expressed as a percentage of the control (vehicle-treated or E2-treated cells), and IC50 values are calculated from the dose-response curves.
In Vivo: Breast Cancer Xenograft Model
This model assesses the anti-tumor efficacy of compounds in a living organism.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., athymic nude or SCID mice) to prevent rejection of human tumor cells.
-
Housing: Maintained in a sterile environment with ad libitum access to food and water. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Cell Line: ER-positive human breast cancer cells (e.g., MCF-7).
-
Estrogen Supplementation: Ovariectomized mice are typically used, and estrogen pellets are implanted subcutaneously to support the growth of ER-positive tumors.[10]
-
Implantation: A suspension of MCF-7 cells mixed with Matrigel is injected subcutaneously or into the mammary fat pad of the mice.
3. Treatment Protocol:
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment groups.
-
Drug Administration: this compound, Tamoxifen, or Raloxifene are administered orally (gavage) or via injection at specified doses and schedules. A control group receives the vehicle.
-
Duration: Treatment continues for a predetermined period (e.g., 4-8 weeks).
4. Efficacy Evaluation:
-
Primary Endpoint: Tumor growth inhibition. The change in tumor volume over time is compared between the treatment and control groups.
-
Secondary Endpoints: Body weight (to assess toxicity), survival analysis, and analysis of biomarkers in the tumor tissue (e.g., proliferation markers like Ki-67, apoptosis markers).
Experimental Workflow
The validation of anti-estrogenic activity typically follows a structured workflow, from initial in vitro screening to in vivo confirmation.
Caption: A typical workflow for validating anti-estrogenic activity.
Conclusion
This compound demonstrates clear anti-estrogenic activity in breast tissue, as evidenced by its ability to inhibit the proliferation of ER-positive breast cancer cells in vitro and suppress tumor growth in vivo. While comparative studies suggest it may be less potent than Tamoxifen and Raloxifene, its distinct pharmacological profile warrants further investigation. The experimental protocols and methodologies outlined in this guide provide a framework for the continued evaluation of this compound and other novel SERMs in the context of breast cancer research and development. The data presented supports the classification of this compound as a SERM with a favorable safety profile concerning breast tissue, making it a compound of significant interest for further clinical exploration.
References
- 1. Effects of this compound on breast tissue morphology and proliferation: a comparative study versus other selective estrogen receptor modulators in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MCF7 | Culture Collections [culturecollections.org.uk]
- 4. mcf7.com [mcf7.com]
- 5. An Innovative Method to Classify SERMs Based on the Dynamics of Estrogen Receptor Transcriptional Activity in Living Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a novel selective estrogen-receptor modulator, on human breast tissue ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and 4-Hydroxythis compound Effectively Prevent and Treat Breast Cancer in the MTag.Tg Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Breast Cancer MCF-7 Cell Spheroid Culture for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 17β-Estradiol responsiveness of MCF-7 laboratory strains is dependent on an autocrine signal activating the IGF type I receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In-Vivo Efficacy Biomarkers for Ospemifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of biomarkers used to assess the in-vivo efficacy of Ospemifene, a selective estrogen receptor modulator (SERM), against other therapeutic alternatives for vulvovaginal atrophy (VVA). The information is compiled from preclinical and clinical studies to aid in the design and evaluation of research in this area.
Mechanism of Action of this compound
This compound exhibits tissue-selective estrogenic and anti-estrogenic effects. Its primary efficacy in treating VVA stems from its estrogenic agonist activity on the vaginal epithelium. This action promotes the maturation of vaginal epithelial cells, leading to a thicker, more lubricated, and less fragile vaginal wall. Concurrently, it demonstrates neutral to anti-estrogenic effects on breast and endometrial tissues, a key differentiator from traditional estrogen therapies.[1][2][3][4][5]
Caption: Mechanism of action of this compound as a SERM.
Biomarkers for Efficacy Assessment
The in-vivo efficacy of this compound and its alternatives is evaluated through a panel of biomarkers targeting vaginal health, bone metabolism, lipid profiles, and endometrial safety.
Quantitative Data Comparison
The following tables summarize the quantitative changes in key biomarkers following treatment with this compound, local estrogen therapy, and vaginal dehydroepiandrosterone (DHEA).
Table 1: Vaginal Atrophy Biomarkers
| Biomarker | This compound (60 mg/day) | Local Estrogen Therapy | Vaginal DHEA (0.50%, 6.5 mg/day) | Placebo |
| Change in Superficial Cells (%) | ↑ 7.8 to 11%[6][7] | ↑ ~16-18% (Estradiol Ring)[8] | ↑ 8.44%[9] | ↑ ~0.6-2%[6][7] |
| Change in Parabasal Cells (%) | ↓ 23.7 to 30%[6][7] | Data not consistently reported | ↓ 27.7%[9] | ↑ ~1.9-4%[6][7] |
| Change in Vaginal pH | ↓ 1.01 to 1.3 units[7][10] | ↓ ~0.6-0.73 units (Estradiol Ring)[8] | ↓ 0.66 units[9] | ↓ ~0.1-0.29 units[6][7] |
| Change in Dyspareunia Score | ↓ 1.5 score unit[10] | Significant improvement reported | ↓ 1.42 score unit[9] | ↓ ~0.89-1.2 score unit[11] |
| Change in Vaginal Dryness Score | ↓ 1.44 score unit[9] | Significant improvement reported | ↓ 1.44 score unit[9] | ↓ ~0.84-1.1 score unit[11] |
Table 2: Bone Turnover Biomarkers
| Biomarker | This compound (60 mg/day) | Raloxifene (SERM alternative) | Placebo |
| N-terminal cross-linking telopeptide of type 1 collagen (NTx) | Significant decrease[5] | Comparable decrease to this compound | No significant change |
| Bone-specific alkaline phosphatase (BSAP) | Significant decrease[12] | Comparable decrease to this compound | No significant change |
| Procollagen types 1C and 1N properties | Significant decrease[5] | Data not available | No significant change |
Table 3: Lipid Profile Biomarkers
| Biomarker | This compound (60 mg/day) | Placebo |
| Total Cholesterol | Significant decrease at 6 months | No significant change |
| LDL Cholesterol | Significant decrease at 3, 6, and 12 months | No significant change |
| HDL Cholesterol | Significant increase at 3, 6, and 12 months | No significant change |
| Triglycerides | No significant change | No significant change |
Table 4: Endometrial Safety Biomarker
| Biomarker | This compound (60 mg/day) | Placebo |
| Endometrial Thickness (mm) at 12 weeks | 2.5 - 3.2 (from baseline of 2.1-2.3) | No significant change |
| Incidence of Endometrial Hyperplasia/Carcinoma | 0 cases in trials up to 52 weeks[13] | 0 cases in trials up to 52 weeks |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Vaginal Maturation Index (VMI)
-
Sample Collection: A sterile cotton swab or cytobrush is used to collect a sample of exfoliated cells from the lateral wall of the upper third of the vagina.
-
Slide Preparation: The collected sample is evenly smeared onto a clean glass slide.
-
Fixation: The slide is immediately fixed with a cytological spray fixative or by immersion in 95% ethanol to prevent air-drying artifacts.
-
Staining: The Papanicolaou staining method is employed to differentiate the cell types.
-
Microscopic Analysis: A minimum of 200 cells are counted under a light microscope. The cells are categorized into three types: parabasal (immature), intermediate, and superficial (mature) cells.
-
Calculation: The VMI is expressed as the percentage of each cell type (e.g., 0/70/30, indicating 0% parabasal, 70% intermediate, and 30% superficial cells).[14]
Vaginal pH Measurement
-
Sample Collection: A sample of vaginal fluid is collected from the mid-portion of the lateral vaginal wall using a sterile cotton swab.
-
Measurement: The swab is immediately applied to a narrow-range pH paper (typically with a range of 3.5 to 6.0).
-
Reading: The color change on the pH paper is compared to the calibrated color chart provided with the test strips to determine the pH value. Care is taken to avoid contamination with cervical mucus or semen, which can alter the pH.
Bone Turnover Markers (NTx and BSAP)
-
Sample Collection: Serum or urine samples are collected from subjects, typically after an overnight fast to minimize diurnal variation.
-
Assay Principle: Enzyme-linked immunosorbent assays (ELISAs) are the most common methods for quantifying bone turnover markers.
-
NTx: A competitive-inhibition ELISA is used to measure the concentration of N-terminal cross-linking telopeptide of type 1 collagen in urine or serum.
-
BSAP: An immunoassay that specifically measures the bone-specific isoform of alkaline phosphatase in serum is utilized.
-
-
Data Analysis: The results are reported in ng/mL or other appropriate units and compared to baseline values and reference ranges.[15][16][17][18][19]
Lipid Profile Analysis
-
Sample Collection: A blood sample is drawn from a vein, typically after an 8-12 hour fast.
-
Analysis: The blood sample is centrifuged to separate the serum or plasma. An automated chemistry analyzer is used to measure the concentrations of:
-
Total Cholesterol
-
High-Density Lipoprotein (HDL) Cholesterol
-
Triglycerides
-
-
Calculation: Low-Density Lipoprotein (LDL) Cholesterol is typically calculated using the Friedewald formula: LDL = Total Cholesterol - HDL - (Triglycerides/5), which is valid for triglyceride levels up to 400 mg/dL.[20][21][22][23]
Transvaginal Ultrasound for Endometrial Thickness
-
Procedure: A transvaginal ultrasound probe is inserted into the vagina.
-
Imaging: The uterus is imaged in the sagittal plane to obtain a clear view of the endometrial stripe.
-
Measurement: The endometrial thickness is measured as the maximum distance between the echogenic interfaces of the myometrium and the endometrium. This measurement encompasses both layers of the endometrium. Fluid within the endometrial cavity is excluded from the measurement.[11][24][25][26][27]
Experimental Workflow Visualization
Caption: General experimental workflow for VVA biomarker assessment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound effectively treats vulvovaginal atrophy in postmenopausal women: results from a pivotal phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. obgproject.com [obgproject.com]
- 8. Local Effects of Vaginally Administered Estrogen Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Vaginal dehydroepiandrosterone compared to other methods of treating vaginal and vulvar atrophy associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ebwhj.journals.ekb.eg [ebwhj.journals.ekb.eg]
- 12. mdpi.com [mdpi.com]
- 13. This compound 12-month safety and efficacy in postmenopausal women with vulvar and vaginal atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association of Vaginal Maturation Index and Vaginal pH with the Most Bothersome Symptoms of Genitourinary Syndrome of Menopause [jsafog.com]
- 15. The clinical utility of bone marker measurements in osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clinical Use of Bone Turnover Markers to Monitor Pharmacologic Fracture Prevention Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Bone Markers in Osteoporosis: Bone Turnover Markers, Bone Formation Markers, Bone Resorption Markers [emedicine.medscape.com]
- 19. Bone Turnover Markers Testing [southcarolinablues.com]
- 20. Utilization of Clinical Testing in the Setting of Dyslipidemia - American College of Cardiology [acc.org]
- 21. academic.oup.com [academic.oup.com]
- 22. testing.com [testing.com]
- 23. Laboratory evaluation of lipid parameters in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. radiopaedia.org [radiopaedia.org]
- 25. obgproject.com [obgproject.com]
- 26. scispace.com [scispace.com]
- 27. m.youtube.com [m.youtube.com]
A Comparative Guide to Cross-Species Differences in Ospemifene Metabolism and Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic and pharmacokinetic profiles of ospemifene, a selective estrogen receptor modulator (SERM), across different species. The information presented is supported by experimental data to aid in the interpretation of preclinical findings and their translation to human clinical outcomes.
Executive Summary
This compound exhibits notable quantitative and qualitative differences in its metabolism and pharmacokinetics across various species, including humans, monkeys, and rats. While the primary metabolic pathways are conserved, the extent of metabolite formation and systemic exposure to the parent drug and its active metabolites vary significantly. In humans, this compound is well-absorbed orally and is primarily metabolized to 4-hydroxythis compound, its major active metabolite. Monkeys show a similar metabolic profile, although with some differences in pharmacokinetic parameters. In contrast, rats exhibit a more extensive metabolism, leading to higher exposure to the 4-hydroxythis compound metabolite compared to the parent drug. These species-specific variations underscore the importance of careful consideration when extrapolating preclinical data to predict human efficacy and safety.
Data Presentation: Comparative Pharmacokinetics of this compound
The following table summarizes key pharmacokinetic parameters of this compound in humans and rhesus monkeys following oral administration.
| Parameter | Human (60 mg, single dose) | Rhesus Monkey (35 mg/kg, single dose) | Rat |
| Tmax (h) | ~1.5 - 4 | 4 - 5 | Not explicitly reported, but rapid absorption is suggested. |
| Cmax | ~612 ng/mL (single dose) | Not explicitly reported | Not explicitly reported |
| AUC (0-24h) | ~5448 ng·h/mL (multiple doses) | Not explicitly reported | Not explicitly reported |
| Half-life (t½) (h) | ~24.5 - 29.1 | ~22 | Not explicitly reported |
| Major Metabolite | 4-hydroxythis compound | 4-hydroxythis compound | 4-hydroxythis compound |
| Metabolite Exposure | 4-hydroxythis compound levels are ~25% of the parent compound. | Similar to humans. | 4-hydroxythis compound levels exceed that of the parent compound. |
| Primary Route of Excretion | Feces (~75%) | Feces | Feces |
Metabolic Pathways of this compound
This compound undergoes extensive metabolism primarily in the liver. The main metabolic pathways involve hydroxylation and glucuronidation. The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, CYP2C9, and CYP2C19, plays a crucial role in the initial oxidative metabolism of this compound.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rhesus Macaques (Adapted from published literature)
-
Subjects: Healthy, adult rhesus macaques.
-
Dosing: A single oral dose of 35 mg/kg this compound was administered.
-
Sample Collection: Blood samples were collected at predetermined time points following administration.
-
Sample Processing: Plasma was separated from whole blood by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate key pharmacokinetic parameters, including Tmax, Cmax, and elimination half-life, using non-compartmental analysis.
In Vitro Metabolism using Liver Microsomes
-
Objective: To investigate the metabolic profile of this compound in liver microsomes from different species (human, rat, monkey).
-
Materials: Pooled liver microsomes from the respective species, this compound, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer.
-
Incubation: this compound was incubated with liver microsomes in the presence of the NADPH regenerating system at 37°C.
-
Sample Processing: The incubation was terminated by the addition of a cold organic solvent (e.g., acetonitrile). The samples were then centrifuged to precipitate proteins.
-
Metabolite Identification: The supernatant was analyzed by LC-MS/MS to identify and quantify the metabolites formed.
Bioanalytical Method: LC-MS/MS for this compound in Plasma (Example Protocol)
-
Sample Preparation: Solid-phase extraction (SPE) is a common technique for extracting this compound and its metabolites from plasma.
-
Chromatography:
-
Column: A reverse-phase C18 or phenyl column.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple reaction monitoring (MRM) is used for sensitive and selective quantification of the parent drug and its metabolites.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a cross-species pharmacokinetic study of this compound.
Discussion of Cross-Species Differences
The available data highlight significant species-dependent variations in the disposition of this compound. The most striking difference is observed in the relative exposure of the parent drug versus its major active metabolite, 4-hydroxythis compound. In rats, the formation of 4-hydroxythis compound is more pronounced, leading to higher systemic levels of the metabolite compared to this compound itself. This is in contrast to humans, where the parent drug is the predominant circulating species. This difference has important implications for toxicology and pharmacology studies conducted in rats, as the observed effects may be driven to a larger extent by the metabolite than by the parent compound.
The pharmacokinetic profile in rhesus monkeys appears to be more aligned with that in humans, although differences in the rate and extent of absorption and elimination exist. The slower absorption (longer Tmax) in monkeys compared to humans could be due to physiological differences in the gastrointestinal tract.
These cross-species differences in metabolism and pharmacokinetics are likely attributable to variations in the expression and activity of drug-metabolizing enzymes, particularly the CYP450s, in the liver and intestine of different species.
Conclusion
A thorough understanding of the cross-species differences in this compound metabolism and pharmacokinetics is essential for the rational design and interpretation of preclinical studies and for the successful clinical development of the drug. While animal models provide valuable insights, direct extrapolation of pharmacokinetic data to humans should be done with caution. The data presented in this guide emphasize the need for a multi-species approach to fully characterize the disposition of a new chemical entity and to better predict its behavior in humans. Further research to elucidate the specific enzymatic pathways responsible for the observed inter-species variations would be beneficial for refining pharmacokinetic modeling and improving the predictability of preclinical data.
Ospemifene's Endometrial Safety Profile: A Comparative Analysis with Other SERMs
For Immediate Release
A comprehensive review of clinical trial data reveals a favorable endometrial safety profile for ospemifene compared to other selective estrogen receptor modulators (SERMs), positioning it as a distinct option for postmenopausal women. This guide provides a detailed comparison of the endometrial effects of this compound, tamoxifen, raloxifene, and lasofoxifene, supported by quantitative data from key clinical studies and detailed experimental protocols.
Introduction to SERMs and Endometrial Safety
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity.[1] This unique mechanism of action allows them to provide estrogenic benefits in some tissues, such as bone, while potentially avoiding adverse estrogenic effects in others, like the breast and uterus.[1][2] However, the endometrial effects of SERMs can vary significantly, ranging from the stimulatory effects of tamoxifen to the generally neutral profile of raloxifene.[3][4] This guide focuses on the endometrial safety of this compound, a SERM approved for the treatment of moderate to severe dyspareunia, a symptom of vulvovaginal atrophy (VVA), due to menopause.[5][6]
Comparative Endometrial Safety Profile: this compound vs. Other SERMs
Clinical data from the phase 2/3 development program for this compound demonstrate a favorable endometrial safety profile.[5][7] In contrast to tamoxifen, which is associated with an increased risk of endometrial pathologies, this compound has shown minimal impact on the endometrium.[8][9][10][11][12] Raloxifene also exhibits a neutral endometrial profile, while lasofoxifene's effects are more nuanced.[13][14][15]
Quantitative Data Summary
The following tables summarize the key endometrial safety findings from clinical trials of this compound and other SERMs.
Table 1: Incidence of Endometrial Hyperplasia and Cancer
| SERM | Dosage | Study Duration | Incidence of Endometrial Hyperplasia | Incidence of Endometrial Cancer | Citation(s) |
| This compound | 60 mg/day | Up to 52 weeks | < 1% (one case of simple hyperplasia without atypia) | 0% | [5][7][16][17] |
| Tamoxifen | 20 mg/day | 5 years | Increased risk | 2-7 fold increased risk | [8][9][10][11][12] |
| Raloxifene | 60 mg/day | Up to 30 months | 0% | 0% | [13][14] |
| Lasofoxifene | 0.5 mg/day | 5 years | No significant increase | No evidence of increased risk | [15] |
Table 2: Changes in Endometrial Thickness
| SERM | Dosage | Study Duration | Mean Change in Endometrial Thickness | Citation(s) |
| This compound | 60 mg/day | 12 months | +0.81 mm (vs. +0.07 mm for placebo) | [5][7][16] |
| Tamoxifen | 20 mg/day | Not specified | Increased endometrial thickness | [8] |
| Raloxifene | 60 mg/day | Up to 30 months | No significant change from baseline | [13][14][18] |
| Lasofoxifene | 0.5 mg/day | Not specified | Associated with an increase | [15] |
Table 3: Incidence of Endometrial Polyps
| SERM | Dosage | Study Duration | Incidence of Endometrial Polyps | Citation(s) |
| This compound | 60 mg/day | 52 weeks | 1.4% (vs. 1.6% for placebo) | [5] |
| Tamoxifen | 20 mg/day | Not specified | Increased risk (21% in one study) | [8][12] |
| Raloxifene | 60 mg/day | Not specified | Not significantly different from placebo | [19] |
| Lasofoxifene | 0.5 mg/day | Not specified | Associated with an increase | [15] |
Signaling Pathways and Experimental Workflows
The differential effects of SERMs on the endometrium are a result of their unique interactions with estrogen receptors (ERα and ERβ) and the subsequent recruitment of co-activator and co-repressor proteins. This tissue-specific gene regulation dictates whether a SERM will have an agonistic (stimulatory) or antagonistic (inhibitory) effect.
Figure 1: Generalized SERM Signaling Pathway in Endometrial Cells.
The endometrial safety of SERMs is primarily assessed in clinical trials through a combination of transvaginal ultrasonography (TVUS) to measure endometrial thickness and endometrial biopsies to evaluate histology.
Figure 2: Typical Experimental Workflow for Assessing Endometrial Safety of SERMs.
Detailed Experimental Protocols
The endometrial safety of this compound was evaluated in a series of randomized, double-blind, placebo-controlled, parallel-group studies involving postmenopausal women aged 40 to 80 years with VVA.[5][7][16]
Study Design:
-
Participants: Postmenopausal women with an intact uterus.
-
Intervention: this compound 60 mg/day or placebo.
-
Assessments:
-
Endometrial Biopsy: Performed at baseline and at the end of the study, or if clinically indicated (e.g., endometrial thickness ≥5 mm on TVUS or unscheduled bleeding). Histological evaluation was performed by independent pathologists.[5]
-
Transvaginal Ultrasonography (TVUS): Conducted at baseline and at specified follow-up intervals (e.g., 12 weeks, 6 months, 12 months) to measure endometrial thickness.[5][7]
-
Gynecologic Examination: Performed at baseline and follow-up visits.[7]
-
Discussion
The comprehensive clinical trial program for this compound provides robust evidence of its favorable endometrial safety profile.[5][7] The incidence of endometrial hyperplasia was less than 1%, and no cases of endometrial cancer were reported in studies of up to 52 weeks of treatment.[5][7][16] While a small, statistically significant increase in mean endometrial thickness was observed with this compound compared to placebo, this was not associated with an increased risk of adverse endometrial outcomes.[5] The incidence of endometrial polyps was similar between the this compound and placebo groups.[5]
In contrast, tamoxifen's well-documented agonistic effect on the endometrium leads to a significantly increased risk of endometrial hyperplasia, polyps, and cancer.[8][9][10][11][12] Raloxifene, on the other hand, demonstrates a neutral effect on the endometrium, with no significant increase in endometrial thickness or risk of endometrial pathologies.[13][14] Lasofoxifene appears to have an intermediate profile, with no increased risk of endometrial cancer but a potential for increased endometrial thickness and benign polyps.[15]
Conclusion
This compound presents a distinct endometrial safety profile among SERMs. The extensive clinical trial data indicate that this compound, at the approved dose of 60 mg/day for up to one year, is not associated with an increased risk of endometrial hyperplasia or cancer.[5][7] This favorable profile, coupled with its efficacy in treating VVA, makes this compound a valuable therapeutic option for postmenopausal women. As with any hormonal therapy, ongoing monitoring and evaluation of endometrial health are recommended.
References
- 1. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 2. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The endometrial effects of SERMs [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endometrial safety of this compound: results of the phase 2/3 clinical development program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tamoxifen and Endometrial Cancer: A Janus-Headed Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Endometrial Cancer Risk After Tamoxifen Therapy | AAFP [aafp.org]
- 11. Does Tamoxifen Increase Your Risk of Uterine Cancer? [healthline.com]
- 12. Risk of endometrial polyps, hyperplasia, carcinoma, and uterine cancer after tamoxifen treatment in premenopausal women with breast cancer - International Menopause Society [imsociety.org]
- 13. Endometrial response to raloxifene compared with placebo, cyclical hormone replacement therapy, and unopposed estrogen in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Endometrial Effects of Raloxifene Compared with HRT | AAFP [aafp.org]
- 15. Lasofoxifene for the prevention and treatment of postmenopausal osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. hcp.osphena.com [hcp.osphena.com]
- 18. Uterine effects of raloxifene in comparison with continuous-combined hormone replacement therapy in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comparative Meta-Analysis of Ospemifene for the Treatment of Vulvovaginal Atrophy
Ospemifene, a selective estrogen receptor modulator (SERM), has emerged as a prominent non-hormonal therapeutic option for postmenopausal women experiencing moderate to severe symptoms of vulvovaginal atrophy (VVA). This guide provides a comprehensive meta-analysis of clinical trial data, comparing the efficacy and safety of this compound with other treatments and placebo. The information is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies.
Efficacy of this compound in VVA Treatment
This compound has demonstrated significant efficacy in alleviating the physiological and symptomatic manifestations of VVA. Meta-analyses of randomized controlled trials (RCTs) have consistently shown improvements in vaginal cytology, pH levels, and patient-reported symptoms.
A meta-analysis of six RCTs indicated that a 60 mg daily dose of this compound led to significant improvements in the morphological and physiological features of the vaginal mucosa.[1][2] After 12 weeks of treatment, notable changes were observed in key markers of VVA compared to placebo.[1][2] Another network meta-analysis encompassing 44 controlled trials with 12,637 participants found that this compound's efficacy was not statistically different from other active therapies for VVA.[3][4][5]
Below is a summary of the quantitative outcomes from these meta-analyses:
Table 1: Meta-Analysis of Efficacy Outcomes for this compound (60 mg/day) vs. Placebo at 12 Weeks
| Outcome Measure | Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | p-value | Reference |
| Change in Vaginal pH | -0.96 | -1.12 to -0.81 | < 0.0001 | [1] |
| Change in Parabasal Cells (%) | -36.84 | -46.95 to -26.72 | < 0.0001 | [1] |
| Change in Superficial Cells (%) | 8.23 | 3.73 to 12.74 | < 0.0003 | [1] |
| Improvement in Dyspareunia | -2.70 | -2.88 to -2.52 | < 0.0001 | [1] |
A phase 3 clinical trial further corroborates these findings, showing significant decreases in parabasal cells (−23.7% vs −1.9% for placebo), increases in superficial cells (7.8% vs 0.6% for placebo), and a reduction in vaginal pH (−1.01 vs −0.29 for placebo) after 12 weeks.[6][7]
Safety Profile of this compound
The safety of this compound has been a key focus of clinical investigations, particularly concerning its effects on the endometrium and breast tissue.
Endometrial Safety: Long-term safety studies have shown that this compound has a minimal impact on the endometrium.[8] A network meta-analysis reported that post-treatment endometrial thickness in women treated with this compound for up to 52 weeks remained below the 4 mm threshold, which is considered the clinical benchmark for a significant risk of endometrial pathology.[3][4][5] Specifically, endometrial thickness ranged from 2.1-2.3 mm at baseline to 2.5-3.2 mm after treatment.[3][4][5] Importantly, no cases of endometrial carcinoma or hyperplasia were observed in this compound trials of up to 52 weeks.[4][5]
Table 2: Endometrial Safety Profile of this compound
| Safety Outcome | Observation | Duration of Treatment | Reference |
| Endometrial Thickness | Remained below 4 mm | Up to 52 weeks | [3][4][5] |
| Endometrial Carcinoma | No reported cases | Up to 52 weeks | [4][5][8] |
| Endometrial Hyperplasia | No reported cases | Up to 52 weeks | [4][5][8] |
Adverse Events: Common side effects reported in clinical trials include hot flashes, vaginal discharge, muscle spasms, and headaches.[9][10] However, meta-analyses have shown no significant differences in the incidence of serious adverse events, such as deep vein thrombosis or cardiovascular events, between this compound and placebo at 12 or 52 weeks.[2]
Experimental Protocols
The clinical trials included in these meta-analyses generally followed a randomized, double-blind, placebo-controlled design.
-
Participant Population: The studies enrolled postmenopausal women, typically between the ages of 40 and 80, who were experiencing moderate to severe symptoms of VVA, such as dyspareunia or vaginal dryness.[6][7][11] Key inclusion criteria often included having ≤5% superficial cells in the vaginal smear and a vaginal pH >5.0.[11]
-
Intervention: The standard intervention was a daily oral dose of 60 mg of this compound or a matching placebo.[6][7][9] Some trials also allowed for the use of non-hormonal lubricants as needed.[6][12]
-
Outcome Measures: Efficacy was primarily assessed through changes from baseline in:
-
Safety Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), gynecological examinations, and endometrial assessments, including transvaginal ultrasounds and endometrial biopsies.[6][7][10]
Mechanism of Action and Methodological Workflow
To visualize the underlying processes, the following diagrams illustrate the signaling pathway of this compound and the workflow of a typical meta-analysis.
Caption: Mechanism of action of this compound in the vaginal epithelium.
Caption: Workflow of a systematic literature review and meta-analysis.
References
- 1. This compound for the treatment of vulvar and vaginal atrophy: A meta-analysis of randomized trials. Part I: Evaluation of efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound for vulvar and vaginal atrophy: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, tolerability, and endometrial safety of this compound compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy, tolerability, and endometrial safety of this compound compared with current therapies for the treatment of vulvovaginal atrophy: a systematic literature review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. obgproject.com [obgproject.com]
- 7. Efficacy and safety of this compound in postmenopausal women with moderate-to-severe vaginal dryness: a phase 3, randomized, double-blind, placebo-controlled, multicenter trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: A Novel Option for the Treatment of Vulvovaginal Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. hcp.osphena.com [hcp.osphena.com]
- 11. Efficacy and long-term safety of this compound in the treatment of vulvar and vaginal atrophy (VVA) in postmenopausal women: A 52-week, randomized, double-blind, placebo-controlled, parallel-group study comparing 60 mg oral daily dose of this compound with placebo. | MedPath [trial.medpath.com]
- 12. Assessment of this compound or lubricants on clinical signs of VVA - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Ospemifene
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Ospemifene, a selective estrogen receptor modulator (SERM), requires careful handling and disposal due to its potential environmental impact and hazardous characteristics. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with regulatory standards and promoting a culture of safety.
Regulatory Framework and Environmental Hazards
This compound is recognized as a substance that is hazardous to the environment, particularly aquatic life.[1][2][3] Safety Data Sheets (SDS) consistently classify this compound as "very toxic to aquatic life with long lasting effects."[2][3] As such, its disposal is regulated to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) and local governmental bodies set forth regulations for the management of pharmaceutical waste.[4][5][6] Improper disposal, such as flushing down the drain or discarding in regular trash, can lead to the contamination of water supplies and soil.[5][7]
Key Regulatory Considerations:
-
Resource Conservation and Recovery Act (RCRA): This federal law in the United States provides the framework for the proper management of hazardous and non-hazardous solid waste.[5][6] Certain pharmaceuticals may be classified as hazardous waste under RCRA.
-
Local and State Regulations: Many states and municipalities have their own, often more stringent, regulations for pharmaceutical waste disposal.[5][8] It is imperative to be aware of and adhere to these local requirements.
Disposal Procedures for Laboratory and Research Settings
In a laboratory or professional drug development environment, this compound waste must be managed as a hazardous chemical.
Step-by-Step Disposal Protocol:
-
Segregation: All this compound waste, including pure compounds, contaminated labware (e.g., gloves, vials, and weighing papers), and solutions, must be segregated from non-hazardous waste streams.
-
Containerization: Use a dedicated, clearly labeled, and sealed hazardous waste container for all this compound waste. The container should be appropriate for the type of waste (e.g., solid or liquid) and be in good condition to prevent leaks or spills.
-
Labeling: The hazardous waste container must be labeled in accordance with EPA and local regulations. The label should clearly identify the contents as "Hazardous Waste," list "this compound," and include the date accumulation started.
-
Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials. The storage area should be well-ventilated and have secondary containment to manage any potential spills.
-
Authorized Disposal: Arrange for the collection and disposal of the this compound waste through a licensed and authorized hazardous waste management company.[4][8] These companies are equipped to handle and dispose of pharmaceutical waste in compliance with all federal, state, and local regulations, often through high-temperature incineration.[8]
Accidental Spills:
In the event of a spill, avoid generating dust.[4] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and face protection.[4] Sweep the spilled material into an airtight container for disposal as hazardous waste.[4]
Disposal of Unused or Expired this compound in Clinical Settings
For unused or expired this compound from clinical trials or other professional healthcare settings, the primary recommendation is to use a licensed hazardous material disposal company.[8]
Household Disposal of this compound
While the primary audience for this guide is professionals, it is important to be aware of the recommendations for household disposal of pharmaceuticals like this compound. The preferred method for disposing of unused or expired medications from households is through drug take-back programs.[9][10][11] These programs provide a safe and environmentally sound way to dispose of unwanted medicines.
Options for Household Disposal:
-
Drug Take-Back Locations: The U.S. Drug Enforcement Administration (DEA) and many local law enforcement agencies and pharmacies offer permanent drug take-back locations.[9][10][11]
-
National Prescription Drug Take Back Day: The DEA periodically hosts National Prescription Drug Take Back Day events.[11][12]
If a take-back program is not available, the FDA provides guidance for household trash disposal for non-flush list medicines:
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[9][13]
-
Throw the sealed bag in your household trash.[13]
-
Scratch out all personal information on the prescription label of the empty pill bottle or packaging before recycling or discarding.[9][13]
This compound is not on the FDA's "flush list," and therefore should not be flushed down the toilet.[9]
Quantitative Data
No specific quantitative data on this compound disposal, such as environmental concentration limits or degradation rates in waste treatment, are readily available in the reviewed public documentation. The focus of regulatory and safety information is on procedural compliance for disposal.
| Data Point | Value | Source |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | [2][3] |
| UN Number for Transport | UN3077 | [1][2] |
| Transport Hazard Class | 9 (Miscellaneous dangerous substances and articles) | [1][2] |
| Packing Group | III | [1][2] |
Experimental Protocols
Detailed experimental protocols for the specific chemical neutralization or degradation of this compound for disposal purposes are not publicly available. The standard and recommended procedure is disposal via a licensed hazardous waste management company, which will use established methods such as incineration.[8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a professional setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sdmedwaste.com [sdmedwaste.com]
- 6. danielshealth.com [danielshealth.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. fda.gov [fda.gov]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. Drug Disposal: Drug Take-Back Options | FDA [fda.gov]
- 12. Drop-Off Locations — Safe Medicine Disposal Program [safemedicinedisposal.org]
- 13. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ospemifene
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring safety during the handling of active pharmaceutical ingredients is paramount. This document provides essential, direct guidance on the safe handling and disposal of Ospemifene, a selective estrogen receptor modulator. Adherence to these protocols is critical to mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified as a hazardous substance with potential health risks. It is suspected of causing cancer and may damage fertility or the unborn child[1][2]. Furthermore, it is very toxic to aquatic life with long-lasting effects[1][3]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Engineering controls, such as ensuring adequate ventilation and providing accessible safety showers and eye wash stations, are fundamental to a safe handling environment[3].
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Protection Type | Equipment | Specification/Standard |
| Eye Protection | Safety goggles with side-shields | Required to prevent eye contact with dust or aerosols[3]. |
| Hand Protection | Protective gloves | Impervious gloves are necessary[2]. For handling hazardous drugs, chemotherapy gloves tested to ASTM D6978 are recommended[4]. |
| Body Protection | Impervious clothing/Long-sleeved impermeable gown | Should close in the back with no front opening and have closed cuffs[3][4]. |
| Respiratory Protection | Suitable respirator | A dust respirator or self-contained breathing apparatus may be required depending on the potential for dust and aerosol formation[2][3]. Use respirators approved under appropriate government standards[2]. |
| Foot Protection | Shoe covers/Protective boots | Recommended, especially in areas where spills may occur[2][4]. |
| Head Protection | Hair covers | Recommended when handling hazardous drugs[4]. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety from receipt to disposal. The following workflow outlines the necessary steps.
Experimental Protocols: Safe Handling and Emergency Procedures
1. General Handling Precautions:
-
Avoid the formation of dust and aerosols[3].
-
Do not breathe dust, fumes, gas, mist, vapors, or spray[1].
-
Avoid prolonged or repeated exposure[1].
-
Use only in areas with appropriate exhaust ventilation[3].
-
Keep away from sources of ignition and incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents[1][3].
2. First Aid Measures:
-
Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention[3].
-
Skin Contact: Remove contaminated clothing and rinse skin thoroughly with plenty of water. Consult a physician[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention[3].
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Call a physician immediately[3].
3. Disposal Plan:
-
This compound waste is considered hazardous.
-
Dispose of the substance and its container in accordance with all applicable local, state, and federal regulations[3].
-
One recommended method of disposal is to offer the material to a licensed hazardous material disposal company for incineration[5].
-
For non-regulated disposal in household trash (not recommended for laboratory settings), the FDA suggests mixing the substance with an unappealing material like dirt or cat litter, placing it in a sealed container, and then into the trash[6]. All personal information should be removed from labels[6]. Contaminated packaging should be disposed of in the same manner as the product[5].
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
